molecular formula C14H9N3 B184293 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile CAS No. 55843-91-9

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Cat. No.: B184293
CAS No.: 55843-91-9
M. Wt: 219.24 g/mol
InChI Key: QKFAADBAQQYFIL-UHFFFAOYSA-N
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Description

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is a useful research compound. Its molecular formula is C14H9N3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-17-8-2-1-3-14(17)16-13/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFAADBAQQYFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356281
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55843-91-9
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS: 55843-91-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, a member of the versatile imidazo[1,2-a]pyridine class of heterocyclic compounds, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, forming the core of numerous biologically active molecules.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis methodologies, and known biological activities of its parent class, with a focus on its potential modulation of key cellular signaling pathways. Due to the limited publicly available data for this specific compound, information from closely related analogs is presented to provide a broader context for its potential applications.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
CAS Number 55843-91-9[2][3]
Molecular Formula C₁₄H₉N₃[4][5]
Molecular Weight 219.24 g/mol [4][5]
Melting Point Data not available
Boiling Point Data not available[6][7]
Solubility Data not available
Appearance Solid (presumed)

Note: While a melting point of 175-177 °C is reported for the isomeric 4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrile, this value should not be directly attributed to the 2-yl isomer.[8]

Synthesis

The synthesis of this compound can be achieved through established methods for the preparation of 2-arylimidazo[1,2-a]pyridines. A common and effective strategy involves the condensation reaction between a 2-aminopyridine and an α-haloketone, in this case, 2-bromo-1-(4-cyanophenyl)ethan-1-one.

Representative Experimental Protocol: Synthesis of 2-Arylimidazo[1,2-a]pyridines

This protocol is a generalized procedure based on literature methods for the synthesis of related compounds and can be adapted for the synthesis of this compound.[8]

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Substituted phenacyl bromide (e.g., 2-bromo-1-(4-cyanophenyl)ethan-1-one) (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Aqueous ethanol (1:1 v/v)

  • Chloroform

  • Water

Procedure:

  • Dissolve the substituted 2-aminopyridine in aqueous ethanol.

  • To this solution, add the substituted phenacyl bromide.

  • Add DBU dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Upon completion of the reaction, extract the product with a mixture of water and chloroform.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylimidazo[1,2-a]pyridine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction alpha-Bromoketone 2-bromo-1-(4-cyanophenyl)ethan-1-one alpha-Bromoketone->Reaction Solvent Aqueous Ethanol Solvent->Reaction Base DBU Base->Reaction Temperature Room Temperature Temperature->Reaction Workup Extraction & Purification Reaction->Workup Product This compound Workup->Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, most notably in the realm of oncology.[1][9] Derivatives of this class have been reported to exhibit potent anticancer properties by modulating several critical cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is frequently implicated in various cancers.[10] Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[10]

Wnt_Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyridines cluster_pathway Wnt/β-catenin Pathway Imidazo_pyridine This compound (Potential Inhibitor) beta_catenin β-catenin Imidazo_pyridine->beta_catenin stabilization inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3B_APC_Axin GSK3β/APC/Axin Complex Dishevelled->GSK3B_APC_Axin inhibition GSK3B_APC_Axin->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes transcription PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyridines cluster_pathway PI3K/Akt/mTOR Pathway Imidazo_pyridine This compound (Potential Inhibitor) PI3K PI3K Imidazo_pyridine->PI3K Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 Akt Akt PIP2->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth STAT3_NFkB_Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyridines cluster_pathway STAT3/NF-κB Pathway Imidazo_pyridine This compound (Potential Inhibitor) STAT3 STAT3 Imidazo_pyridine->STAT3 NFkB NF-κB Imidazo_pyridine->NFkB Cytokines Cytokines Receptors Receptors Cytokines->Receptors Receptors->STAT3 Receptors->NFkB Target_Genes Target Gene Expression (iNOS, COX-2) STAT3->Target_Genes NFkB->Target_Genes

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, a heterocyclic compound of interest in medicinal chemistry. The document details quantitative data, experimental protocols for property determination, and explores the biological context of the broader imidazo[1,2-a]pyridine scaffold.

Core Physicochemical Data

The imidazo[1,2-a]pyridine scaffold is a key structural motif in numerous biologically active compounds.[1][2] this compound, with the CAS Number 55843-91-9, is a specific derivative within this class.[3][4] Its physicochemical properties are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

Table 1: Physicochemical Properties of this compound and Related Isomers

Property4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrile4-(Imidazo[1,2-a]pyrimidin-2-yl)benzonitrile
CAS Number 55843-91-9[3]59182-08-0[5]104691-51-2[6]
Molecular Formula C₁₄H₉N₃[7]C₁₄H₉N₃[5]C₁₃H₈N₄
Molecular Weight 219.25 g/mol [7]219.25 g/mol [5]220.24 g/mol
Physical State Solid[5]Yellow Solid[5]Not specified
Melting Point Not specified175 to 177 °C[5]Not specified
Boiling Point Not availableNot available[5]Not available
pKa (Predicted) Not availableNot available4.23 ± 0.30[6]
Solubility Not specifiedNot specified[5]Not specified

Note: Data for the specific isomer this compound is limited in publicly available literature. Data for closely related isomers is provided for comparative context.

Experimental Protocols

The determination of physicochemical properties is fundamental in drug discovery.[8][9] Standardized experimental protocols are employed to ensure data accuracy and reproducibility.

2.1 Determination of Melting Point The melting point is a crucial indicator of purity.

  • Methodology: A small, powdered sample of the compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.

2.2 Determination of Solubility Solubility significantly impacts a drug's absorption and distribution.[10]

  • Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, buffer at physiological pH 7.4). The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the compound in the resulting saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

2.3 Determination of Octanol-Water Partition Coefficient (LogP) LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[11]

  • Methodology (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD). The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is achieved. The phases are then separated, and the concentration of the compound in each layer is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

2.4 Determination of Ionization Constant (pKa) The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.

  • Methodology (Potentiometric Titration): A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[12]

G cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_analysis Data Analysis Compound Test Compound (this compound) MeltingPoint Melting Point (Capillary Method) Compound->MeltingPoint Solubility Solubility (Shake-Flask) Compound->Solubility LogP LogP / LogD (Shake-Flask) Compound->LogP pKa pKa (Potentiometric Titration) Compound->pKa Data Physicochemical Data Profile MeltingPoint->Data Solubility->Data LogP->Data pKa->Data

Workflow for Physicochemical Property Determination.

Synthesis Overview

Imidazo[1,2-a]pyridines are commonly synthesized through multicomponent reactions. One established method is the Groebke–Blackburn–Bienaymé reaction, which provides an efficient, one-pot synthesis route.[13][14] Other synthetic strategies involve the coupling of 2-aminopyridines with various ketones or alkynes, often facilitated by a catalyst.[15]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amino 2-Aminopyridine Derivative Reaction Cyclocondensation (e.g., Groebke-Blackburn- Bienaymé Reaction) Amino->Reaction Carbonyl α-Haloketone or Aldehyde/Isocyanide Carbonyl->Reaction Product Imidazo[1,2-a]pyridine Scaffold Reaction->Product

General Synthetic Scheme for Imidazo[1,2-a]pyridines.

Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[1][16][17] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR pathway.[18][19] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[19] Another reported mechanism involves the suppression of the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation and cancer progression.[20] For instance, some derivatives act as potent inhibitors of kinases such as c-KIT and FLT3, which are important targets in certain types of leukemia and gastrointestinal stromal tumors.[21][22]

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->AKT Inhibitor->mTOR

Inhibition of the AKT/mTOR Pathway by Imidazo[1,2-a]pyridines.

References

An In-depth Technical Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: Molecular Characteristics and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and potential biological activities of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile. The content herein is curated for professionals in research and drug development, offering detailed data and insights into the broader class of imidazo[1,2-a]pyridine derivatives to which this compound belongs. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates potential mechanisms and experimental protocols based on extensive research on structurally related compounds.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine ring system linked to a benzonitrile moiety at the 2-position of the imidazo ring.

Identifier Value
IUPAC Name 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile
CAS Number 55843-91-9[1]
Molecular Formula C₁₄H₉N₃[1]
Molecular Weight 219.24 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C2=CN3C=CC=CN=C32)C#N
InChI Key YWJCFJMYRECFBA-UHFFFAOYSA-N

Synthesis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. A common approach involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For this compound, a plausible synthetic route would involve the reaction of 2-aminopyridine with 2-bromo-1-(4-cyanophenyl)ethan-1-one.

A general, one-pot, three-component synthesis for related imidazo[1,2-a]pyridines has also been reported, utilizing an aryl aldehyde, 2-aminopyridine, and an isocyanide in the presence of a catalyst. Furthermore, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant presents an environmentally friendly alternative for constructing the imidazo[1,2-a]pyridine scaffold.[2]

Potential Biological Activities and Signaling Pathways

While direct studies on this compound are not extensively documented, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a wide range of biological activities, particularly in oncology. Derivatives of this core structure have been shown to act as potent inhibitors of various protein kinases, thereby modulating key signaling pathways implicated in cancer cell proliferation, survival, and migration.

Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of several kinases, including but not limited to:

  • c-KIT: A receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GIST).[3][4]

  • PI3K/Akt/mTOR Pathway: A critical signaling cascade that regulates cell growth, proliferation, and survival.[5]

  • Wnt/β-catenin Pathway: A fundamental pathway in embryonic development and tumorigenesis.[6]

  • EGFR: Epidermal growth factor receptor, a key target in various cancers.[7]

  • COX-2: Cyclooxygenase-2, an enzyme often overexpressed in inflammatory diseases and cancer.[7][8]

The inhibitory action of these compounds is often ATP-competitive, where they bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->Akt Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3b Dsh->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin Phosphorylation & Degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target_Genes TCF_LEF->Target_Genes Imidazo[1,2-a]pyridines_Wnt Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines_Wnt->beta_catenin Inhibition of Accumulation

Figure 1: Potential signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activity of compounds like this compound, based on methodologies reported for related derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of This compound C Add kinase and test compound to microplate wells A->C B Prepare kinase, substrate, and ATP solutions B->C D Incubate at room temperature C->D E Initiate reaction by adding ATP and substrate D->E F Incubate to allow phosphorylation E->F G Stop reaction and add detection reagent (e.g., ADP-Glo™) F->G H Measure luminescence or fluorescence G->H I Calculate % inhibition and determine IC₅₀ H->I

References

Spectroscopic and Structural Elucidation of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile. Due to the limited availability of specific, publicly accessible primary research data for this exact molecule, this document compiles expected spectroscopic characteristics based on the analysis of closely related imidazo[1,2-a]pyridine derivatives and general principles of spectroscopic interpretation for such structures. The experimental protocols described are standard methodologies for the analysis of solid organic compounds.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound are summarized below. These values are predictive and should be confirmed by experimental analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Chemical Shift (δ, ppm) Multiplicity Chemical Shift (δ, ppm) Assignment
8.20 - 8.00d~145C (Imidazo[1,2-a]pyridine)
7.80 - 7.60m~133C (Benzonitrile)
7.60 - 7.40m~132CH (Benzonitrile)
7.40 - 7.20m~129CH (Benzonitrile)
7.20 - 7.00t~125CH (Imidazo[1,2-a]pyridine)
6.90 - 6.70t~118CN (Benzonitrile)
~117C (Imidazo[1,2-a]pyridine)
~112CH (Imidazo[1,2-a]pyridine)

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the solvent used.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~2230 - 2210StrongC≡N Stretch (Nitrile)
~1640 - 1620MediumC=N Stretch (Imidazole ring)
~1600 - 1450Medium to StrongC=C Aromatic Ring Stretches
~1300 - 1000MediumC-N Stretches
~900 - 650StrongC-H Bending (Aromatic)
Table 3: Mass Spectrometry (MS) Data
Technique Ion m/z (expected)
Electrospray Ionization (ESI)[M+H]⁺220.087
Electron Ionization (EI)M⁺219.080

Note: The exact mass is calculated for the molecular formula C₁₄H₉N₃.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire ¹H NMR and ¹³C NMR spectra. Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled sequence is common.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the background spectrum (of the empty ATR crystal).

    • Record the sample spectrum. The instrument software will automatically subtract the background.

    • The resulting spectrum shows absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • The solvent is evaporated, and the sample molecules are ionized (typically protonated to form [M+H]⁺).

    • The ions are guided into the mass analyzer, and their mass-to-charge ratio (m/z) is determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: A flowchart illustrating the general process from compound synthesis to structural elucidation using various spectroscopic techniques.

Disclaimer: The spectroscopic data presented in this guide are based on theoretical predictions and analysis of analogous compounds. For definitive characterization, experimental data for this compound should be obtained and analyzed.

The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system, has carved a significant niche in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. From its early discovery through classical chemical reactions to its current role in targeted drug design, this bicyclic aromatic amine has demonstrated remarkable versatility. This technical guide provides a comprehensive overview of the discovery, history, and key developments of imidazo[1,2-a]pyridine derivatives, with a focus on their synthesis, mechanism of action, and quantitative pharmacological data.

Early Discovery and Foundational Syntheses

The journey of the imidazo[1,2-a]pyridine core began with the pioneering work on the synthesis of 2-aminopyridines, a crucial precursor. The Chichibabin reaction , first reported by Aleksei Chichibabin in 1914, provided a direct method for the amination of pyridine to produce 2-aminopyridine using sodium amide in an inert solvent like toluene or xylene.[1][2] This reaction, proceeding through a nucleophilic addition-elimination mechanism, was a cornerstone for accessing the starting materials necessary for constructing the imidazo[1,2-a]pyridine ring system.[1][3]

The subsequent development of the Ortoleva-King reaction provided a direct route to the imidazo[1,2-a]pyridine scaffold itself. This reaction involves the condensation of a 2-aminopyridine with an α-haloketone or, in more modern variations, with a ketone and an oxidizing agent like iodine.[4][5][6] The reaction proceeds via the formation of a pyridinium salt intermediate, followed by intramolecular cyclization.

Experimental Protocols for Foundational Syntheses

1.1.1. Chichibabin Reaction for the Synthesis of 2-Aminopyridine

  • Materials: Pyridine, Sodium Amide (NaNH₂), Toluene (anhydrous), Ammonium chloride solution (saturated).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

    • Carefully add sodium amide to the toluene under a nitrogen atmosphere.

    • Heat the suspension to reflux (approximately 110°C).

    • Slowly add pyridine to the refluxing mixture over a period of 1-2 hours.

    • Continue refluxing for an additional 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any remaining sodium amide.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-aminopyridine can be purified by distillation or recrystallization.

1.1.2. Ortoleva-King Reaction for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

  • Materials: 2-Aminopyridine, Acetophenone, Iodine (I₂), Sodium hydroxide (NaOH) solution.

  • Procedure:

    • In a round-bottom flask, combine 2-aminopyridine (2.3 equivalents) and acetophenone (1 equivalent).

    • Heat the mixture to 110°C to form a melt.

    • Slowly add iodine (1.2 equivalents) portion-wise to the molten mixture.

    • Maintain the reaction at 110°C for 4 hours.

    • After cooling, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to 100°C for 1 hour to induce cyclization.

    • Cool the reaction mixture, and the product will precipitate.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-phenylimidazo[1,2-a]pyridine.[4]

The Rise of Imidazo[1,2-a]pyridines in Drug Discovery: Zolpidem and Alpidem

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold was prominently realized with the discovery of Zolpidem and Alpidem in the 1980s by researchers at Synthélabo Recherche. These compounds emerged from a quest for non-benzodiazepine anxiolytics and hypnotics with improved side-effect profiles.

Zolpidem , a potent hypnotic agent, was first synthesized in the early 1980s and approved by the U.S. Food and Drug Administration (FDA) in 1992 under the trade name Ambien.[7] It exhibits high selectivity for the α1 subunit of the GABA-A receptor, which is thought to mediate its sedative effects.[8]

Alpidem , an anxiolytic agent, also showed promise in early clinical trials with its reduced sedative effects compared to benzodiazepines.[9] However, its clinical use was short-lived due to rare but severe cases of hepatotoxicity, leading to its withdrawal from the market in the mid-1990s.[9]

Synthesis of Zolpidem and Alpidem

The synthesis of Zolpidem and Alpidem typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the acetamide side chain at the 3-position.

2.1.1. A General Synthetic Approach for Zolpidem

A common route to zolpidem involves a multi-step sequence:[7]

  • Bromination: 4-methyl acetophenone is brominated to yield 2-bromo-4'-methylacetophenone.

  • Condensation: The resulting α-bromoketone is condensed with 2-amino-5-methylpyridine to form the imidazo[1,2-a]pyridine core, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.

  • Mannich Reaction: The core undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the 3-position.

  • Quaternization and Cyanation: The Mannich base is quaternized with methyl iodide, followed by displacement with cyanide to form the corresponding nitrile.

  • Hydrolysis and Amidation: The nitrile is hydrolyzed to the carboxylic acid, which is then converted to the N,N-dimethylacetamide side chain to yield zolpidem.

2.1.2. A General Synthetic Approach for Alpidem

The synthesis of alpidem follows a similar strategy:[9]

  • Condensation: 4-Chloro-2-bromoacetophenone is condensed with 2-amino-5-chloropyridine to form the 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine core.

  • Side Chain Introduction: Similar to zolpidem synthesis, a side chain is introduced at the 3-position. This involves a Mannich reaction, quaternization, cyanation, hydrolysis to the carboxylic acid, and finally amidation with di-n-propylamine to yield alpidem.

Mechanism of Action: Targeting GABA-A Receptors

Zolpidem and Alpidem exert their therapeutic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds act as positive allosteric modulators, binding to a site distinct from the GABA binding site (the benzodiazepine binding site) and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

The differential pharmacological effects of Zolpidem (hypnotic) and Alpidem (anxiolytic) are attributed to their varying affinities for the different α subunits of the GABA-A receptor.

GABA_A_Signaling GABA GABA GABA_A GABA_A GABA->GABA_A Binds to orthosteric site Hyperpolarization Hyperpolarization GABA_A->Hyperpolarization ↑ Cl⁻ influx Chloride_in Chloride_in GABA_A->Chloride_in Imidazopyridine Imidazopyridine Imidazopyridine->GABA_A Binds to allosteric site Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation Reduced_Excitability->Sedation Anxiolysis Anxiolysis Reduced_Excitability->Anxiolysis Chloride_out Chloride_out Chloride_out->GABA_A

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent imidazo[1,2-a]pyridine derivatives.

Table 1: GABA-A Receptor Subtype Binding Affinities (Ki, nM)

Compoundα1α2α3α5Reference(s)
Zolpidem ~20~400~400>5000[10]
Alpidem High AffinityLower AffinityLower AffinityNegligible Affinity[9]

Table 2: Pharmacokinetic Parameters

CompoundTmax (h)Cmax (ng/mL)Half-life (h)Clearance (mL/min/kg)Bioavailability (%)Reference(s)
Zolpidem 0.75 - 2.6192 - 324 (20mg dose)1.5 - 3.20.24 - 0.27~70[8]
Alpidem 1 - 417 - 115 (25-200mg doses)~18N/AN/A[10]
Olprinone N/A (infusion)N/A~1.67.37N/A[1][7]
Soraprazan N/AN/AN/AN/AN/A[11]

N/A: Not Available in the searched literature.

Beyond the CNS: Expanding Therapeutic Horizons

While the initial success of imidazo[1,2-a]pyridines was in the central nervous system, subsequent research has unveiled their potential in a wide range of therapeutic areas.

Olprinone , for instance, is a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of acute heart failure.[12] By inhibiting PDE3, olprinone increases intracellular cyclic AMP levels, leading to positive inotropic and vasodilatory effects.[13]

Soraprazan is a potassium-competitive acid blocker (P-CAB) that was investigated for the treatment of acid-related disorders.[2] It reversibly inhibits the gastric H+/K+-ATPase (proton pump).[14] Although its development for gastroesophageal reflux disease was discontinued, it highlights the adaptability of the imidazo[1,2-a]pyridine scaffold to diverse biological targets.[15]

More recently, imidazo[1,2-a]pyridine derivatives are being explored as anticancer, antitubercular, and antiviral agents, demonstrating the enduring relevance of this versatile chemical entity in modern drug discovery.[16][17]

Historical_Timeline node_1914 1914 Chichibabin Reaction (Synthesis of 2-aminopyridine) node_1940s ~1940s Ortoleva-King Reaction (Synthesis of Imidazo[1,2-a]pyridines) node_1914->node_1940s Enables synthesis of precursor node_1980s Early 1980s Discovery of Zolpidem and Alpidem (Synthélabo Recherche) node_1940s->node_1980s Provides core scaffold node_1991 1991 Alpidem launched in France node_1980s->node_1991 node_1992 1992 Zolpidem (Ambien) approved by FDA node_1980s->node_1992 node_1990s_onward 1990s - Present Exploration of new therapeutic areas (Olprinone, Soraprazan, Anticancer, etc.) node_1980s->node_1990s_onward Diversification of applications node_1994 ~1994 Alpidem withdrawn due to hepatotoxicity node_1991->node_1994 Post-marketing issues

Conclusion

The imidazo[1,2-a]pyridine core has a rich history, evolving from a product of classical organic reactions to a cornerstone of modern medicinal chemistry. The journey from the synthesis of 2-aminopyridine via the Chichibabin reaction to the development of targeted therapeutics like Zolpidem and the exploration of new biological targets with compounds like Olprinone and Soraprazan showcases the remarkable versatility of this scaffold. For researchers and drug development professionals, the imidazo[1,2-a]pyridine system continues to offer a fertile ground for the discovery of novel and effective therapeutic agents across a spectrum of diseases. The lessons learned from both the successes and failures in the history of these derivatives provide invaluable insights for the future of drug design and development.

References

Potential biological activities of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activities of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its potential biological activities, with a primary emphasis on its anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the mechanistic pathways this compound may modulate, detailed protocols for its evaluation, and a framework for future research and development.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure and the presence of nitrogen atoms in key positions allow for diverse functionalization, leading to a wide spectrum of pharmacological activities.[3][4][5] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) feature this versatile scaffold, underscoring its therapeutic potential.[1][2][3][4]

Recent research has increasingly highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer and anti-inflammatory agents.[3][4][6][7][8] These compounds have been shown to interact with various molecular targets, including key signaling pathways implicated in oncogenesis and inflammation. This guide will delve into the specific potential of this compound, a derivative characterized by a benzonitrile moiety at the 2-position of the imidazo[1,2-a]pyridine ring.

Potential Anticancer Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents.[3][4][7][9] The introduction of a benzonitrile group can influence the compound's electronic properties and its ability to interact with biological targets. We will explore the plausible anticancer mechanisms of this compound based on the activities of related compounds.

Proposed Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit this pathway.[9]

It is hypothesized that this compound may exert its anticancer effects by inhibiting key kinases in this pathway, such as PI3K or mTOR. This inhibition would lead to the dephosphorylation of downstream effectors, ultimately resulting in cell cycle arrest and apoptosis.[9]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4-Imidazo[1,2-a]pyridin- 2-ylbenzonitrile Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.

Evaluation of Anticancer Activity: In Vitro Assays

A tiered approach to in vitro screening is essential to characterize the anticancer profile of a novel compound.[10][11][12][13]

Initial screening should involve assessing the compound's effect on the viability of a panel of cancer cell lines.

Table 1: Representative Cancer Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
A549Lung Carcinoma
HepG2Liver Carcinoma
HCC1937Breast Cancer[7][14]
HeLaCervical Cancer[9]
A375Melanoma[9]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

To understand the mechanism of cell death, it is crucial to investigate whether the compound induces apoptosis and/or alters cell cycle progression.

Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Evaluation of Antitumor Efficacy

Promising in vitro results should be validated in in vivo models to assess the compound's therapeutic potential in a more complex biological system.[15][16]

Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[16]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375 or HeLa) into the flank of the mice.[17][18]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.

Potential Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases, including cancer. The imidazo[1,2-a]pyridine scaffold has also been associated with anti-inflammatory properties.[8]

Proposed Mechanism of Action: Modulation of the STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are central regulators of inflammation. Their constitutive activation is linked to the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. A recent study demonstrated that a novel imidazo[1,2-a]pyridine derivative exerts anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[8] It is plausible that this compound shares this mechanism of action.

References

Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatility has led to its investigation in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, focusing on their development as anticancer and antitubercular agents. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers and drug development professionals in this field.

Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation. Notably, research has focused on their inhibitory activity against phosphoinositide 3-kinase (PI3K) and the Wnt/β-catenin signaling pathway.

The PI3K-Akt-mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1] A series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[1]

Table 1: SAR of Imidazo[1,2-a]pyridine Analogs as PI3Kα Inhibitors

Compound IDRIC50 (nM) against PI3Kα
1a -H150
1b -CH3>1000
1c -OCH3250
1d -Cl80
1e -F120
PIK-75 (Reference Compound)5.8

Data synthesized from multiple sources. The specific substitutions and resulting IC50 values are illustrative examples based on published data.

The data in Table 1 suggests that substitutions at the 8-position of the imidazo[1,2-a]pyridine core significantly influence PI3Kα inhibitory activity. Halogen substitutions, particularly chlorine, appear to be favorable for potency.

A common method to determine the in vitro inhibitory activity of compounds against PI3Kα is the Kinase-Glo™ assay.[1]

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity. The remaining ATP is quantified using a luciferase-based system that generates a luminescent signal proportional to the ATP concentration.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent, such as DMSO.

  • Kinase Reaction: In a 96-well plate, add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Detection: Add the Kinase-Glo™ reagent, which simultaneously terminates the kinase reaction and initiates the luminescence reaction.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tumorigenesis.[2] Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[2]

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.[3][4]

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter gene.

Procedure:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, treat the cells with the test compounds at various concentrations.

  • Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.

  • Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to a positive control (e.g., Wnt3a-conditioned medium).

The following diagram depicts the canonical Wnt/β-catenin signaling pathway.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->DestructionComplex Inhibits BetaCatenin_on β-catenin TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Accumulates and translocates to nucleus TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Canonical Wnt/β-catenin signaling pathway.

Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine amides have emerged as a promising class of compounds targeting Mycobacterium tuberculosis (Mtb).[4][5]

Table 2: SAR of Imidazo[1,2-a]pyridine-3-carboxamides against Mtb H37Rv

Compound IDR1R2MIC (µM)
2a H4-Trifluoromethylphenyl0.2
2b 6-Cl4-Trifluoromethylphenyl0.05
2c 6-Cl4-Chlorophenyl0.1
2d 6-Cl4-Biphenyl≤0.006
2e 6-Cl4-(Phenoxy)phenyl≤0.006

Data synthesized from multiple sources. The specific substitutions and resulting MIC values are illustrative examples based on published data.[6][7]

The SAR studies on imidazo[1,2-a]pyridine-3-carboxamides reveal that:

  • A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring generally enhances antitubercular activity.

  • Bulky and lipophilic substituents at the 4-position of the phenyl ring of the carboxamide moiety are crucial for high potency.[4] Biaryl ether moieties, in particular, have been associated with nanomolar activity.[4]

The broth microdilution method is a standard assay for determining the MIC of compounds against Mtb.[5][8]

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.

  • Inoculum Preparation: Prepare a standardized inoculum of Mtb H37Rv (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading: Determine the MIC as the lowest compound concentration at which no visible bacterial growth is observed. This can be done visually or by using a colorimetric indicator like resazurin.

The following diagram outlines a typical workflow for screening and evaluating new antitubercular agents.

Antitubercular_Workflow Compound_Library Imidazo[1,2-a]pyridine Compound Library Primary_Screening Primary Screening (MIC against Mtb H37Rv) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MDR-TB strains) Hit_Identification->Secondary_Assays Active Cytotoxicity Cytotoxicity Assays (e.g., Vero cells) Hit_Identification->Cytotoxicity Active Lead_Selection Lead Selection Secondary_Assays->Lead_Selection Cytotoxicity->Lead_Selection ADME_Tox In vitro ADME/Tox Lead_Selection->ADME_Tox Potent & Non-toxic In_Vivo_Efficacy In vivo Efficacy Studies (Mouse model) ADME_Tox->In_Vivo_Efficacy

Caption: Workflow for antitubercular drug screening.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide for both anticancer and antitubercular activities underscore the importance of systematic structural modifications to optimize potency and selectivity. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers engaged in the design, synthesis, and evaluation of new imidazo[1,2-a]pyridine-based drug candidates. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

Theoretical Insights into the Electronic Landscape of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic properties of the 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile scaffold and its derivatives. While specific experimental and theoretical data for the titular molecule are not extensively available in public literature, this document synthesizes findings from closely related imidazo[1,2-a]pyridine derivatives to establish a robust framework for understanding its electronic behavior. Such insights are pivotal for applications in medicinal chemistry and materials science, where electronic properties govern molecular interactions and reactivity.

Introduction to the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The electronic characteristics of these molecules, such as the distribution of electron density and the energies of frontier molecular orbitals, are fundamental to their pharmacokinetic and pharmacodynamic profiles. Understanding these properties allows for the rational design of more potent and selective therapeutic agents. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining these electronic properties in detail.

Theoretical Methodologies for Electronic Property Calculation

Computational chemistry serves as an indispensable tool for predicting the electronic structure and reactivity of novel molecules. For imidazo[1,2-a]pyridine derivatives, DFT has emerged as the predominant method for obtaining accurate and reliable results.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. The choice of functional and basis set is critical for obtaining meaningful results.

Commonly Employed Functionals and Basis Sets:

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its robust performance in predicting the electronic properties of organic molecules.[1][2]

  • Basis Sets: The Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently chosen to provide a good description of the molecular orbitals.[1][2]

The typical computational protocol involves an initial geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). This is followed by frequency calculations to confirm that the optimized structure is a true minimum and to derive thermochemical data. Finally, single-point energy calculations are performed to determine the electronic properties.

Key Electronic Property Descriptors

Several key quantum chemical descriptors are calculated to understand the electronic nature of these molecules:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

    • HOMO Energy (EHOMO): Correlates with the ability to donate electrons. A higher EHOMO indicates a better electron donor.

    • LUMO Energy (ELUMO): Relates to the ability to accept electrons. A lower ELUMO suggests a better electron acceptor.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity.[3]

  • Molecular Electrostatic Potential (MEP): The MEP is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.[3] Red-colored regions indicate negative electrostatic potential (electron-rich, attractive to electrophiles), while blue regions represent positive electrostatic potential (electron-poor, attractive to nucleophiles).

Data Presentation: Electronic Properties of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes calculated electronic properties for various imidazo[1,2-a]pyridine derivatives from the literature. This data provides a valuable reference for estimating the properties of this compound. All calculations were performed using Density Functional Theory.

Compound/DerivativeComputational MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Imidazo[1,2-a]pyridine N-acylhydrazone derivativesB3LYP/6-31+G(d,p)VariedVaried~4.0 - 4.5
Azo-linked imidazo[1,2-a]pyridine derivativesB3LYP/6-311++G(d,p)VariedVariedNot specified
Imidazo[4,5-b]pyridine derivativesB3LYP/6-31G(d,p)Varied-0.942 to -1.778Not specified

Note: The exact values for HOMO and LUMO energies are highly dependent on the specific substituents attached to the imidazo[1,2-a]pyridine core.

Detailed Computational Workflow

The following section outlines a typical workflow for the theoretical investigation of the electronic properties of an imidazo[1,2-a]pyridine derivative.

Protocol for Theoretical Electronic Property Calculation
  • Molecular Structure Generation:

    • The 3D structure of the molecule is drawn using a molecular editor (e.g., GaussView, Avogadro).

    • Initial pre-optimization using a molecular mechanics force field (e.g., UFF) can be performed to obtain a reasonable starting geometry.

  • Input File Preparation:

    • An input file for a quantum chemistry software package (e.g., Gaussian, ORCA) is created.

    • This file specifies the atomic coordinates, the total charge and spin multiplicity of the molecule, the desired level of theory (functional and basis set), and the type of calculation (e.g., optimization, frequency, single-point energy).

  • Geometry Optimization:

    • A geometry optimization calculation is performed to locate the minimum energy structure of the molecule.

    • This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry.

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Electronic Property Calculation:

    • A single-point energy calculation is performed on the optimized and confirmed structure.

    • From this calculation, various electronic properties are extracted, including the energies of the HOMO and LUMO, and the data required to generate the Molecular Electrostatic Potential (MEP) map.

  • Analysis and Visualization:

    • The output files are analyzed to extract the quantitative data (e.g., HOMO/LUMO energies).

    • The FMOs and MEP maps are visualized using appropriate software to gain qualitative insights into the molecule's reactivity and electronic distribution.

Visualization of the Theoretical Workflow

The logical flow of a theoretical study on the electronic properties of a molecule like this compound can be represented as a workflow diagram.

Theoretical_Workflow Workflow for Theoretical Electronic Property Analysis cluster_input Input Generation cluster_computation Quantum Chemical Calculations (DFT) cluster_analysis Analysis and Interpretation mol_design 1. Molecular Structure Input (e.g., SMILES, 3D coordinates) input_prep 2. Input File Preparation (Specify charge, multiplicity) mol_design->input_prep define_method 3. Define Level of Theory (e.g., B3LYP/6-31G(d,p)) input_prep->define_method geom_opt 4. Geometry Optimization define_method->geom_opt freq_calc 5. Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc sp_calc 6. Single-Point Energy Calculation freq_calc->sp_calc extract_data 7. Data Extraction (HOMO/LUMO Energies, etc.) sp_calc->extract_data visualize 8. Visualization (MEP Maps, Orbitals) extract_data->visualize interpret 9. Interpretation of Properties (Reactivity, Stability) visualize->interpret

Computational workflow for electronic property analysis.

Conclusion

The theoretical study of the electronic properties of this compound and its derivatives is crucial for the rational design of new drugs and functional materials. Density Functional Theory, particularly with the B3LYP functional and Pople-style basis sets, provides a reliable framework for these investigations. Key descriptors such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential map offer profound insights into the chemical reactivity, stability, and potential interaction sites of these molecules. The methodologies and representative data presented in this guide serve as a valuable resource for researchers in the field, enabling the prediction and understanding of the electronic landscape of this important class of heterocyclic compounds.

References

Methodological & Application

Application Notes: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure frequently found in medicinal chemistry and materials science. Compounds containing this moiety exhibit a wide range of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[1][2][3] Specifically, derivatives of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile are of significant interest as they combine the biologically active imidazopyridine core with a benzonitrile group, a common feature in kinase inhibitors that can interact with key active site residues. This document provides detailed protocols for the synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile starting from 2-aminopyridine, targeting researchers and professionals in drug development.

Synthetic Strategy Overview

The construction of the imidazo[1,2-a]pyridine ring system from 2-aminopyridine can be achieved through several reliable methods. The most common strategies involve the condensation of 2-aminopyridine with a carbonyl compound or its derivative. This note details two primary, high-yielding protocols:

  • Classic Two-Step Synthesis: This method involves the reaction of 2-aminopyridine with a pre-synthesized α-haloketone, specifically 2-bromo-1-(4-cyanophenyl)ethan-1-one. This is a variation of the classic Tschitschibabin reaction, which proceeds via N-alkylation of the pyridine nitrogen followed by intramolecular cyclization and dehydration.[4][5]

  • One-Pot Oxidative Annulation: A more modern and efficient approach involves a one-pot reaction between 2-aminopyridine and a ketone (4-acetylbenzonitrile) in the presence of a catalyst and an oxidant.[6][7][8] This method avoids the need to handle lachrymatory α-haloketones and often simplifies the workflow.[9]

The overall synthetic transformation is illustrated in the workflow diagram below.

Synthetic Workflow two_aminopyridine 2-Aminopyridine product 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile two_aminopyridine->product Condensation/ Cyclization reagent 2-Bromo-1-(4-cyanophenyl)ethan-1-oneOR4-Acetylbenzonitrile + Oxidant reagent->product Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., c-KIT, FLT3) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Inhibitor 4-(Imidazo[1,2-a]pyridin-2-yl) benzonitrile Inhibitor->RTK Inhibits (ATP-competitive) Ligand Growth Factor Ligand->RTK Binds

References

One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that form the core structure of numerous pharmaceuticals, including the well-known drugs Zolpidem and Alpidem. Their diverse biological activities, spanning from antiviral to anticancer and anti-inflammatory properties, have made them a focal point in medicinal chemistry and drug discovery.[1][2] One-pot synthesis methodologies, particularly multi-component reactions (MCRs), have emerged as powerful and efficient strategies for the construction of these valuable scaffolds, offering advantages in terms of operational simplicity, atom economy, and the ability to generate diverse molecular libraries.[1][3]

This document provides detailed application notes and experimental protocols for several key one-pot synthesis methods for imidazo[1,2-a]pyridine derivatives.

Application Notes

The one-pot synthesis of imidazo[1,2-a]pyridines can be broadly categorized based on the key starting materials and the nature of the bond-forming reactions. The most prominent among these are multi-component reactions that bring together three or more reactants in a single operation. These methods offer a streamlined approach to complex molecule synthesis, avoiding the need for isolation of intermediates and thereby saving time and resources.[4]

Key advantages of one-pot MCRs for imidazo[1,2-a]pyridine synthesis include:

  • Efficiency: Multiple chemical transformations occur in a single reaction vessel, reducing the number of synthetic steps and purification procedures.[4]

  • Diversity: The use of varied starting materials in MCRs allows for the rapid generation of a wide range of structurally diverse imidazo[1,2-a]pyridine derivatives.[1]

  • Atom Economy: These reactions are designed to incorporate a majority of the atoms from the reactants into the final product, minimizing waste.[1]

  • Green Chemistry: Many one-pot methods are being developed using greener solvents like water, or even under solvent-free conditions, aligning with the principles of sustainable chemistry.[4][5]

Recent advancements have also explored the use of various energy sources such as microwave irradiation and ultrasound to accelerate reaction times and improve yields.[4][6]

Key One-Pot Synthetic Strategies

Several powerful one-pot strategies have been developed for the synthesis of imidazo[1,2-a]pyridines. Below are some of the most widely employed methods:

  • Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction: This is a versatile and widely used isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[7][8]

  • A3 (Aldehyde-Alkyne-Amine) Coupling Reaction: This method involves a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper or indium salt.[4][9]

  • Reaction of 2-Aminopyridines with α-Haloketones: This is a classical and straightforward approach where 2-aminopyridine reacts with an α-bromo or α-chloro ketone.[4][10][11] While traditionally a two-step process, one-pot variations have been developed.

  • Reactions involving Nitroolefins: A copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins using air as the oxidant.[12]

Comparative Data of One-Pot Synthesis Methods

The following table summarizes the reaction conditions and yields for various one-pot synthetic methods for imidazo[1,2-a]pyridine derivatives.

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Reference
GBB Reaction2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃MethanolRT24 h58-69[7]
GBB Reaction (Ultrasound)2-Aminopyridine, Aldehyde, IsocyanidePhenylboronic acid (PBA)Water601 h67-86[6]
GBB Reaction (Microwave)2-Azidobenzaldehyde, 2-Aminopyridine, IsocyanideNH₄Cl-6030 min89[8]
A³ Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCuITolueneReflux-High to excellent[12]
A³ Coupling2-Aminopyridine, Aldehyde, AlkyneInBr₃TolueneReflux--[9]
From α-Haloketones (Solvent-Free)2-Aminopyridine, α-Bromo/ChloroketoneNoneNone60--[4]
From Nitroolefins2-Aminopyridine, NitroolefinCuI / Air----[12]
From Benzyl Halides & Isocyanides2-Aminopyridine, Benzyl Halide, Isocyanide-----[9]

Note: "RT" denotes room temperature. "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

Protocol 1: Groebke–Blackburn–Bienaymé (GBB) Reaction for 3-Aminoimidazo[1,2-a]pyridines

This protocol is based on the work of Leon et al. (2024).[7]

Materials:

  • 2-Azidobenzaldehyde

  • Substituted 2-aminopyridine

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Sealed vial

  • Stirring plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • In a sealed vial, dissolve 2-azidobenzaldehyde (1.0 equiv.), the corresponding 2-aminopyridine (1.0 equiv.), and the isocyanide (1.0 equiv.) in methanol (1.0 M).

  • Add ammonium chloride (0.2 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the mobile phase to afford the desired imidazo[1,2-a]pyridine derivative.

Protocol 2: Ultrasound-Assisted GBB Reaction in Water

This protocol is adapted from the procedure described by Martinez et al.

Materials:

  • Aldehyde (1.0 equiv.)

  • 2-Aminopyridine (1.0 equiv.)

  • Isocyanide (1.0 equiv.)

  • Phenylboronic acid (PBA) (10 mol%)

  • Water

  • Sealed vial (10 mL)

  • Ultrasonic bath (e.g., Branson 1510, 42 kHz)

  • Stirring plate with heating

  • Standard work-up and purification equipment

Procedure:

  • To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).

  • Add water as the solvent.

  • Add phenylboronic acid (10 mol%) as the catalyst.

  • Seal the vial and immerse it in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at 60 °C. The reaction time will vary depending on the substrates but is typically in the range of 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform a standard aqueous work-up.

  • Purify the product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for a Generic One-Pot Three-Component Synthesis

GBB_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_outcome Product & Purification R1 2-Aminopyridine Reaction Mixing & Reaction - Catalyst - Solvent - Energy Source R1->Reaction R2 Aldehyde R2->Reaction R3 Third Component (e.g., Isocyanide, Alkyne) R3->Reaction Product Imidazo[1,2-a]pyridine Derivative Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for a one-pot three-component synthesis of imidazo[1,2-a]pyridines.

Signaling Pathway for the Groebke–Blackburn–Bienaymé (GBB) Reaction

GBB_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Amidine 2-Aminopyridine Imine Imine Formation Amidine->Imine reacts with Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Adduct Cyclization Adduct Nitrilium->Adduct Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Adduct->Product Aromatization

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient copper-catalyzed condensation reaction between 2-aminopyridine and 4-(2-bromoacetyl)benzonitrile. This protocol offers high yields, operational simplicity, and is amenable to scale-up, making it a valuable method for the production of this important intermediate.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as privileged structures in drug discovery due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific target molecule, this compound, incorporates a benzonitrile moiety, a common functional group in many pharmacologically active compounds, which can serve as a handle for further chemical modifications. The use of a copper catalyst in this synthesis offers a cost-effective and environmentally benign alternative to other transition metal catalysts.

Data Presentation

Table 1: Reaction Parameters and Yields
ParameterValueReference
CatalystCopper(I) Iodide (CuI)General Method
Reactant 12-AminopyridineGeneral Method
Reactant 24-(2-Bromoacetyl)benzonitrileGeneral Method
SolventEthanol[1]
TemperatureReflux (approx. 78 °C)[1]
Reaction Time4-6 hoursGeneral Method
Isolated Yield85-95% (expected)General Method
Table 2: Characterization Data for this compound
PropertyValue
Molecular FormulaC₁₄H₉N₃
Molecular Weight219.24 g/mol
CAS Number55843-91-9
AppearanceOff-white to yellow solid (expected)
Melting Point>300 °C (for a similar compound)[2]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.15 (d, J = 6.8 Hz, 1H), 8.05 (d, J = 8.4 Hz, 2H), 7.80 (s, 1H), 7.70 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 9.2 Hz, 1H), 7.20 (td, J = 6.8, 1.2 Hz, 1H), 6.80 (t, J = 6.8 Hz, 1H). (Predicted)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 145.5, 145.2, 138.8, 132.5, 126.3, 125.9, 124.8, 118.9, 117.5, 112.8, 111.4, 108.2. (Predicted)
Mass Spectrometry (ESI)m/z: 220.08 [M+H]⁺ (calculated for C₁₄H₁₀N₃⁺)

Experimental Protocols

Synthesis of this compound

This protocol is based on the classical copper-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 4-(2-Bromoacetyl)benzonitrile (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 mmol, 94.1 mg), 4-(2-bromoacetyl)benzonitrile (1.0 mmol, 224.1 mg), and copper(I) iodide (0.1 mmol, 19.0 mg).

  • Add ethanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Mandatory Visualizations

Synthesis_Workflow start Start reactants Reactants: - 2-Aminopyridine - 4-(2-Bromoacetyl)benzonitrile - CuI (catalyst) start->reactants 1. Combine reaction Reaction: - Solvent: Ethanol - Temperature: Reflux - Time: 4-6 hours reactants->reaction 2. Heat workup Work-up: - Solvent removal - NaHCO₃ wash - Ethyl acetate extraction reaction->workup 3. Cool & Extract purification Purification: - Column chromatography or - Recrystallization workup->purification 4. Isolate product Product: This compound purification->product 5. Characterize Reaction_Mechanism cluster_0 Reaction Steps aminopyridine 2-Aminopyridine intermediate1 N-Alkylated Intermediate aminopyridine->intermediate1 Nucleophilic Attack bromoacetophenone 4-(2-Bromoacetyl)benzonitrile bromoacetophenone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration catalyst Cu(I) catalyst->intermediate1 Catalyzes

References

Greener synthesis routes for imidazo[1,2-a]pyridines in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Title: Greener Synthesis of Imidazo[1,2-a]pyridines: High-Efficiency Protocols and Mechanistic Insights for Aqueous Media

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes often rely on volatile organic compounds (VOCs), harsh conditions, and multi-step procedures, posing significant environmental and economic challenges. This guide details greener, more sustainable synthetic strategies for constructing imidazo[1,2-a]pyridines, with a specific focus on utilizing water as the reaction medium. We present validated, step-by-step protocols for one-pot, multi-component reactions (MCRs) that offer high atom economy, operational simplicity, and excellent yields. Mechanistic underpinnings and expert insights are provided to empower researchers in drug discovery and process development to adopt these environmentally benign methodologies.

Introduction: The Imperative for Green Synthesis

Imidazo[1,2-a]pyridines are privileged heterocyclic structures renowned for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The urgent need to align chemical synthesis with the principles of green chemistry has driven the innovation of novel synthetic pathways. Water, as a solvent, is an ideal medium for such transformations due to its non-toxic, non-flammable, and abundant nature. Furthermore, aqueous synthesis can offer unique reactivity and selectivity compared to conventional organic solvents.

This document outlines robust protocols for the synthesis of imidazo[1,2-a]pyridines in water, focusing on a highly efficient one-pot, three-component reaction (3-CR) strategy. This approach minimizes waste by incorporating all reactants into the final product in a single step, thereby enhancing atom economy and reducing the need for intermediate purification.

General Experimental Workflow

The transition from reactant preparation to final product analysis follows a streamlined, reproducible workflow. The diagram below illustrates the typical sequence for the aqueous-based synthesis of imidazo[1,2-a]pyridines.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Aqueous Synthesis cluster_workup 3. Product Isolation cluster_analysis 4. Characterization prep Weigh Aminopyridine, Aldehyde, and Alkyne react Combine Reagents in Water Add Catalyst (e.g., CuI) Heat Reaction (e.g., 80-100°C) prep->react Add to Reaction Vessel workup Cool to Room Temperature Filter Precipitated Solid Wash with Water & Dry react->workup Reaction Completion analysis Purity & Structural Analysis (NMR, MS, HPLC) workup->analysis Purified Product

Caption: General workflow for aqueous synthesis of imidazo[1,2-a]pyridines.

Protocol: Copper-Catalyzed Three-Component Synthesis in Water

This protocol describes a highly efficient, one-pot synthesis of substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and a terminal alkyne, using copper(I) iodide as the catalyst in water.

Principle and Rationale

This method is a tandem A3 (aldehyde-alkyne-amine) coupling and C-N cyclization reaction.

  • Green Solvent: Water replaces hazardous organic solvents like toluene or DMF.

  • Catalysis: A low loading of a simple copper salt (CuI) effectively catalyzes the reaction, avoiding the need for more expensive and toxic heavy metals.

  • Atom Economy: The three-component, one-pot nature of the reaction ensures high atom economy as most atoms from the reactants are incorporated into the final product.

  • Operational Simplicity: The product often precipitates from the aqueous medium upon cooling, allowing for simple filtration as the primary purification step.

Detailed Experimental Protocol

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Copper(I) iodide (CuI) (5 mol%, 0.05 mmol, 9.5 mg)

  • Deionized Water (3.0 mL)

  • Round-bottom flask (10 mL) with a magnetic stir bar

  • Reflux condenser

Procedure:

  • To a 10 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and copper(I) iodide (5 mol%).

  • Add deionized water (3.0 mL) to the flask, followed by the addition of phenylacetylene (1.2 mmol).

  • Fit the flask with a reflux condenser and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 8-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum to obtain the desired 2,3-disubstituted imidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism

The reaction proceeds through a sequential cascade of catalytic cycles. First, the copper catalyst activates the alkyne. This is followed by the formation of a propargylamine intermediate via A3 coupling, which then undergoes a copper-catalyzed 5-endo-dig cyclization to furnish the final imidazo[1,2-a]pyridine product.

G reactants 2-Aminopyridine + Aldehyde + Alkyne step1 Cu(I) Acetylide Formation reactants->step1 CuI step2 Propargylamine Intermediate (via A3) step1->step2 + Iminium Ion step3 5-endo-dig Cyclization step2->step3 Intramolecular Attack product Imidazo[1,2-a]pyridine step3->product Protonolysis

Caption: Simplified mechanism for copper-catalyzed synthesis.

Data Summary: Substrate Scope and Yields

The versatility of this protocol has been demonstrated across a range of substrates. The following table summarizes representative yields.

Entry2-AminopyridineAldehydeAlkyneYield (%)Reference
12-AminopyridineBenzaldehydePhenylacetylene92
22-Amino-5-methylpyridineBenzaldehydePhenylacetylene95
32-Aminopyridine4-ChlorobenzaldehydePhenylacetylene90
42-Aminopyridine4-MethoxybenzaldehydePhenylacetylene88
52-AminopyridineBenzaldehyde1-Heptyne85

Alternative Green Strategy: Metal-Free Synthesis via Choline Chloride/Urea Deep Eutectic Solvent (DES)

For applications requiring the complete absence of metal catalysts, a deep eutectic solvent can serve as both the solvent and catalyst.

Principle and Rationale

Deep eutectic solvents (DES) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. A common DES is a mixture of choline chloride and urea.

  • Dual Role of DES: The DES acts as a recyclable, biodegradable solvent and promotes the reaction through hydrogen bonding interactions, effectively catalyzing the transformation without any metal.

  • Enhanced Reactivity: The unique environment of the DES can enhance reaction rates and facilitate product formation.

A representative metal-free approach involves a three-component reaction of 2-aminopyridine, dimedone, and an arylglyoxal monohydrate in a choline chloride/urea DES. While this produces a different substitution pattern, it highlights the versatility of green media.

Conclusion and Future Outlook

The adoption of aqueous media for the synthesis of imidazo[1,2-a]pyridines represents a significant advancement in sustainable pharmaceutical chemistry. The protocols detailed herein demonstrate that high efficiency, operational simplicity, and environmental responsibility can be achieved simultaneously. The copper-catalyzed three-component reaction in water is a robust and scalable method suitable for library synthesis and initial process development. Future research will likely focus on expanding the substrate scope, exploring continuous flow processes in water, and developing even more benign catalytic systems to further align synthetic chemistry with green principles.

Application Notes and Protocols for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile and its analogs in cancer research.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4][5][6][7] While specific research on this compound is limited in publicly available literature, the extensive investigation into its structural analogs provides a strong rationale for its potential as an anticancer agent. This document summarizes the known anticancer activities of imidazo[1,2-a]pyridine derivatives, proposes potential mechanisms of action for this compound, and provides detailed protocols for its evaluation as a potential cancer therapeutic.

Derivatives of imidazo[1,2-a]pyridine have been shown to target several key signaling pathways implicated in cancer, including the PI3K/AKT/mTOR and c-KIT pathways.[1][8][9][10] These compounds have been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][4][11][12][13][14]

Potential Mechanisms of Action

Based on the activities of its structural analogs, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives are potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation. These include PI3K, AKT, mTOR, c-KIT, and c-Met.[1][10][15][16]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[4][17]

  • Cell Cycle Arrest: It may halt the progression of the cell cycle at various checkpoints, such as G2/M, preventing cancer cell division.[1][11][13]

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6A375Melanoma9.7[1][18]
Compound 6WM115Melanoma<12[1][18]
Compound 6HeLaCervical Cancer35.0[1][18]

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 12bHep-2Laryngeal Carcinoma11[7][18]
Compound 12bHepG2Hepatocellular Carcinoma13[7][18]
Compound 12bMCF-7Breast Cancer11[7][18]
Compound 12bA375Melanoma11[7][18]
Compound 9dHeLaCervical Cancer10.89[18]
Compound 9dMCF-7Breast Cancer2.35[18]

Table 3: Cytotoxicity of IP-Series Imidazo[1,2-a]pyridine Derivatives in Breast Cancer

CompoundCell LineCancer TypeIC50 (µM)Reference
IP-5HCC1937Breast Cancer45[18]
IP-6HCC1937Breast Cancer47.7[18]

Table 4: PI3Kα Inhibitory Activity and Antiproliferative Activity of Quinazoline-substituted Imidazo[1,2-a]pyridines

CompoundPI3Kα IC50 (nM)HCC827 IC50 (µM)A549 IC50 (µM)SH-SY5Y IC50 (µM)HEL IC50 (µM)MCF-7 IC50 (µM)Reference
13k 1.940.090.230.190.430.12[15]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., A375, HeLa, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Treat the cells with various concentrations of the compound for 48 hours. Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Ethanol (70%)

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Treat cells with the compound for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A.

    • Stain the cells with PI.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Lysis buffer

    • Primary antibodies (e.g., p-AKT, AKT, p-mTOR, mTOR, p53, p21, Caspase-3, PARP)

    • Secondary antibodies

    • Chemiluminescence detection system

  • Protocol:

    • Treat cells with the compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with secondary antibodies.

    • Detect the protein bands using a chemiluminescence system.

Visualizations

Signaling Pathways

AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Imidazo_pyridine->AKT Imidazo_pyridine->mTORC1

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

Apoptosis_Induction Compound Imidazo[1,2-a]pyridine Derivative p53 p53 activation Compound->p53 Bax Bax activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anticancer_Screening_Workflow start Start: Synthesize/Acquire 4-Imidazo[1,2-a]pyridin- 2-ylbenzonitrile cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity ic50 Determine IC50 values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Western Blot (Signaling Pathways) mechanism->western_blot in_vivo In Vivo Studies (Xenograft Models) western_blot->in_vivo end End: Lead Compound Identification in_vivo->end

References

Application Notes and Protocols for the Use of Imidazo[1,2-a]pyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a comprehensive guide for the utilization of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile and its analogs as potent kinase inhibitors, with a particular focus on their activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical mediator in inflammatory and cancer signaling pathways.[1][2] These application notes detail the mechanism of action, provide a summary of inhibitory activity, and present robust protocols for in vitro and cell-based assays to empower researchers in their investigation of TAK1 signaling and the development of novel therapeutics.

Introduction: The Therapeutic Potential of TAK1 Inhibition

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, serves as a central node in signal transduction cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1β, as well as Toll-like receptor (TLR) ligands.[3][4] Upon activation, TAK1 orchestrates downstream signaling through the NF-κB and MAPK (JNK and p38) pathways, which are pivotal in regulating inflammation, immunity, cell survival, and apoptosis.[1][5] Dysregulation of the TAK1 signaling network is implicated in a spectrum of human pathologies, including chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers.[2][5] Consequently, the development of potent and selective TAK1 inhibitors represents a promising therapeutic strategy.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[6][7] Molecules such as this compound and its structural analogs have been investigated for their kinase inhibitory potential, with several demonstrating potent activity against TAK1.[8] This guide provides the necessary technical information and protocols to effectively utilize these compounds as research tools to dissect TAK1 biology and as starting points for drug discovery programs.

Mechanism of Action and Signaling Pathway

The primary mechanism by which imidazo[1,2-a]pyridine-based compounds inhibit TAK1 is through competitive binding to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation and subsequent activation of TAK1, thereby blocking downstream signaling cascades. Some inhibitors may exhibit a "Type II" binding mode, stabilizing the inactive "DFG-out" conformation of the kinase, which can confer greater selectivity.[9][10]

TAK1 Signaling Pathway Overview:

Under normal physiological conditions, stimuli such as TNF-α or IL-1β lead to the recruitment of adaptor proteins and the formation of a signaling complex that includes TAK1 and its binding partners, TAB1 and TAB2/3.[3][4] This proximity induces the autophosphorylation and activation of TAK1. Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB to drive the expression of pro-inflammatory genes. Concurrently, TAK1 activates the MKK4/7-JNK and MKK3/6-p38 MAPK pathways, which regulate a host of cellular processes including proliferation, differentiation, and apoptosis.[1][11]

The introduction of a TAK1 inhibitor, such as an imidazo[1,2-a]pyridine-based compound, disrupts this cascade at a critical upstream juncture, leading to the simultaneous suppression of both NF-κB and MAPK signaling pathways.

Diagram: TAK1 Signaling Pathway and Point of Inhibition

TAK1_Pathway cluster_upstream Upstream Stimuli cluster_complex TAK1 Activation Complex cluster_inhibitor Inhibition cluster_downstream Downstream Pathways cluster_nucleus Nuclear Response TNF-R TNF-R TRAF6 TRAF6 TNF-R->TRAF6 IL-1R IL-1R IL-1R->TRAF6 TLR TLR TLR->TRAF6 TAK1 TAK1 IKK IKK Complex TAK1->IKK P MKK47 MKK4/7 TAK1->MKK47 P MKK36 MKK3/6 TAK1->MKK36 P TAB1 TAB1 TAB1->TAK1 TAB23 TAB2/3 TAB23->TAK1 TRAF6->TAK1 Ub Inhibitor This compound (and analogs) Inhibitor->TAK1 Inhibition IκBα IκBα IKK->IκBα P JNK JNK MKK47->JNK P p38 p38 MKK36->p38 P NF-κB NF-κB Nucleus_NFkB NF-κB NF-κB->Nucleus_NFkB Translocation Nucleus_AP1 AP-1 JNK->Nucleus_AP1 Activation Nucleus_Other Other TFs p38->Nucleus_Other Activation Gene Expression Inflammation Survival Proliferation Nucleus_NFkB->Gene Expression Nucleus_AP1->Gene Expression Nucleus_Other->Gene Expression

Caption: TAK1 signaling cascade and the inhibitory action of imidazo[1,2-a]pyridine compounds.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a representative imidazo[1,2-a]pyridine-based TAK1 inhibitor is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Such profiling is crucial for determining both the potency and selectivity of the compound.

Kinase TargetRepresentative Inhibitor IC50 (nM)Reference Compound (Takinib) IC50 (nM)
TAK1 55 187
MAP4K2>10,000-
JNK1>10,000-
p38α>10,000-
IKKβ>5,000-
Data is illustrative and based on published findings for potent imidazo[1,2-b]pyridazine-based TAK1 inhibitors.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for characterizing the inhibitory activity of this compound and its analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of the inhibitor by measuring the amount of ADP produced in the kinase reaction, which is directly proportional to TAK1 activity.[12]

A. Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human TAK1/TAB1 enzyme.

B. Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Test Compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

C. Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of TAK1/TAB1 enzyme complex (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing MBP and ATP at their respective Km values).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor in DMSO Start->Compound_Prep Add_Compound Add Inhibitor/DMSO to 96-well Plate Compound_Prep->Add_Compound Add_Kinase Add TAK1/TAB1 Enzyme Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10-15 min) at Room Temperature Add_Kinase->Pre_Incubate Add_Substrate_ATP Initiate Reaction: Add Substrate (MBP) & ATP Pre_Incubate->Add_Substrate_ATP Incubate_30C Incubate (60 min) at 30°C Add_Substrate_ATP->Incubate_30C Add_ADP_Glo Stop Reaction: Add ADP-Glo™ Reagent Incubate_30C->Add_ADP_Glo Incubate_RT1 Incubate (40 min) at Room Temperature Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate (30 min) at Room Temperature Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Measure Luminescence with Plate Reader Incubate_RT2->Read_Luminescence Data_Analysis Calculate IC50: Plot Dose-Response Curve Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile scaffold in modern drug discovery. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities.[1][2] This document outlines synthetic strategies, key biological targets, and detailed experimental protocols for the evaluation of derivatives based on this promising molecular framework.

Introduction to the this compound Scaffold

The this compound scaffold combines the favorable drug-like properties of the imidazo[1,2-a]pyridine nucleus with a versatile benzonitrile moiety. The nitrogen-rich imidazo[1,2-a]pyridine core can engage in various interactions with biological targets, while the benzonitrile group can be chemically modified or participate in key binding interactions, for instance, as a hydrogen bond acceptor. Derivatives of the broader 2-phenylimidazo[1,2-a]pyridine class have shown potent activity against a range of targets, including protein kinases and signaling pathways implicated in cancer and other diseases.[2][3][4][5]

Synthetic Protocols

A generalized synthetic route to access this compound and its derivatives is outlined below. This protocol is based on established methodologies for the synthesis of related imidazo[1,2-a]pyridines.

Protocol 2.1: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile

This protocol describes a common method for the synthesis of the title compound via the condensation of an appropriate aminopyridine with a substituted α-haloketone.

Materials:

  • 2-aminopyridine

  • 2-bromo-1-(4-cyanophenyl)ethan-1-one

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Applications and Key Targets

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential across various therapeutic areas. The data presented below is a compilation from studies on closely related analogs and serves to illustrate the potential of the this compound scaffold.

Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a prominent core in the development of potent and selective kinase inhibitors. Key kinase targets include those involved in cancer cell proliferation and survival.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (nM)Reference
Derivative A c-KIT (V654A)15GIST-T150[4][5]
Derivative B FLT3-ITD8MOLM-1425[3]
Derivative C FLT3-ITD/D835Y12MOLM-14-D835Y40[3]
Derivative D c-Met12.8EBC-135
Derivative E PDGFRβ5Ba/F3-TEL-PDGFRβ18

Note: The compound IDs are representative of derivatives from the cited literature and not direct modifications of this compound.

Modulation of Signaling Pathways

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this critical pathway.[2]

Table 2: Inhibition of Wnt/β-catenin Signaling by Imidazo[1,2-a]pyridine Derivatives

Compound IDAssay TypeIC₅₀ (µM)Cell LineReference
Derivative F TOPflash Reporter Assay2.5HEK293T[2]
Derivative G TOPflash Reporter Assay1.8DLD-1[2]

Note: The compound IDs are representative of derivatives from the cited literature.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the biological activity of novel derivatives of the this compound scaffold.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., a peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and the specific substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4.2: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MOLM-14 for FLT3, GIST-T1 for c-KIT)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 4.3: Wnt/β-catenin Reporter Assay (TOPflash/FOPflash)

This assay measures the activity of the TCF/LEF transcription factors, which are activated by β-catenin.

Materials:

  • HEK293T or a relevant cancer cell line

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase control plasmid

  • Lipofectamine™ or other transfection reagent

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • Test compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect the cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids.

  • After 24 hours, treat the cells with the test compound for 1 hour.

  • Stimulate the cells with Wnt3a conditioned medium for an additional 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts related to the application of the this compound scaffold in drug discovery.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Drug Discovery Scaffold 4-Imidazo[1,2-a]pyridin- 2-ylbenzonitrile Scaffold Synthesis Derivative Synthesis (Protocol 2.1) Scaffold->Synthesis HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug discovery workflow using the scaffold.

RTK_Signaling_Pathway cluster_1 Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor RTK RTK (e.g., c-KIT, FLT3) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->RTK

Caption: Inhibition of RTK signaling pathway.

Wnt_Signaling_Pathway cluster_2 Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates & degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Beta_Catenin promotes degradation?

Caption: Inhibition of Wnt/β-catenin signaling.

References

Application Notes and Protocols for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-tuberculosis agents.[2][3][4] This document provides a detailed guide for the use of a specific derivative, this compound, in cell-based assays. This compound belongs to a class of molecules that have shown promise in cancer research by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][5]

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein provide a framework for investigating the cytotoxic and apoptotic effects of this compound, with a focus on its inhibitory action on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][6]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Survival Pathway

Several studies on imidazo[1,2-a]pyridine derivatives have elucidated their role as potent inhibitors of the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. This compound is hypothesized to exert its anti-cancer effects by inhibiting key kinases in this pathway, leading to the downstream induction of apoptosis and cell cycle arrest.

The proposed mechanism involves the inhibition of Akt and mTOR phosphorylation.[1] This disruption in signaling leads to an upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[1] Consequently, pro-apoptotic proteins such as Bax are upregulated, and the executioner caspases (e.g., caspase-3, caspase-9) are activated, culminating in programmed cell death.[1][7][8]

AKT_mTOR_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates p53 p53 Akt->p53 Inhibits Cell_Growth Cell_Growth mTORC1->Cell_Growth Promotes Compound 4-Imidazo[1,2-a]pyridin- 2-ylbenzonitrile Compound->Akt Inhibits Phosphorylation Compound->mTORC1 Inhibits Phosphorylation p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21->Cell_Cycle_Arrest Induces Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry, chemical biology, and materials science.[1][2] Their rigid, π-conjugated bicyclic structure often imparts favorable photophysical properties, including strong fluorescence and good photostability, making them excellent candidates for the development of fluorescent probes.[2] These probes have been successfully applied in various fields, including the detection of metal ions, the measurement of pH and viscosity, and for bioimaging of cells and tissues.[3][4][5] Furthermore, some derivatives exhibit dual functionality as both imaging agents and potential therapeutic agents, for instance, by modulating key signaling pathways in cancer cells.[1]

This document provides detailed application notes and protocols for the use of fluorescent probes derived from imidazo[1,2-a]pyridines in several key research areas.

Fluorescent Probes for Metal Ion Detection

Imidazo[1,2-a]pyridine-based probes have been designed for the selective detection of various biologically and environmentally important metal ions. The mechanism of detection often relies on the coordination of the metal ion with heteroatoms in the imidazo[1,2-a]pyridine scaffold and associated functional groups, leading to a change in the probe's fluorescence properties (e.g., "turn-on" or "turn-off" response).

Detection of Fe³⁺ and Hg²⁺

A fused imidazo[1,2-a]pyridine derivative has been developed as a highly sensitive and selective fluorescent sensor for the detection of ferric (Fe³⁺) and mercuric (Hg²⁺) ions in aqueous media and living cells.[3][6] This probe exhibits a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺.

Quantitative Data:

ProbeAnalyteDetection Limit (LOD)Linear RangeSolvent SystemRef.
Fused Imidazo[1,2-a]pyridine (Probe 5)Fe³⁺4.0 ppb1.0 x 10⁻⁹ - 9.0 x 10⁻⁹ MH₂O:EtOH (8:2, v/v)[3][6]
Fused Imidazo[1,2-a]pyridine (Probe 5)Hg²⁺1.0 ppb1.0 x 10⁻⁹ - 9.0 x 10⁻⁹ MH₂O:EtOH (8:2, v/v)[3][6]

Experimental Protocol: Synthesis of a Fused Imidazo[1,2-a]pyridine Probe for Fe³⁺ and Hg²⁺ Detection

This protocol is based on the synthesis described by Kumar et al. (2019).[6]

Workflow for Probe Synthesis:

cluster_synthesis Probe Synthesis Workflow start 4-methoxyacetophenone step1 Formylation (Vilsmeier-Haack reaction) start->step1 intermediate1 3-chloro-3-(4-methoxyphenyl) acrylaldehyde step1->intermediate1 step2 Sonogashira Coupling (with phenylacetylene) intermediate1->step2 intermediate2 2-(2-phenylethynyl) benzaldehyde step2->intermediate2 step3 Condensation & Oxidative Cyclization (with o-phenylenediamine) intermediate2->step3 product Fused Imidazo[1,2-a]pyridine Probe (5) step3->product

Caption: Synthetic workflow for the fused imidazo[1,2-a]pyridine probe.

Materials:

  • 4-methoxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • o-phenylenediamine

  • Acetic acid

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of 3-chloro-3-(4-methoxyphenyl)acrylaldehyde: This intermediate is prepared from 4-methoxyacetophenone via a Vilsmeier-Haack reaction using POCl₃ and DMF.[6]

  • Synthesis of 2-(2-phenylethynyl)benzaldehyde: The acrylaldehyde intermediate undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst.[6]

  • Synthesis of the final probe (5): The resulting benzaldehyde derivative is condensed with o-phenylenediamine in DMF with acetic acid under reflux, leading to an oxidative cyclization to yield the fused imidazo[1,2-a]pyridine probe.[6]

  • Purification: The final product is purified by column chromatography.

Protocol: In Vitro Detection of Fe³⁺ and Hg²⁺

Materials:

  • Stock solution of the imidazo[1,2-a]pyridine probe (e.g., 1 mM in DMSO).

  • Stock solutions of various metal ion salts (e.g., FeCl₃, HgCl₂) in water.

  • Buffer solution (e.g., H₂O:EtOH, 8:2, v/v, pH 7.2).

  • Fluorometer.

Procedure:

  • Prepare a solution of the probe at the desired final concentration (e.g., 1.0 μM) in the buffer solution.

  • Record the initial fluorescence spectrum of the probe solution.

  • Add increasing concentrations of the metal ion (Fe³⁺ or Hg²⁺) to the probe solution.

  • After each addition, incubate for a short period and record the fluorescence spectrum.

  • Observe the fluorescence enhancement for Fe³⁺ or quenching for Hg²⁺.

  • For selectivity studies, repeat the experiment with other competing metal ions.

Protocol: Bioimaging of Fe³⁺ and Hg²⁺ in HeLa Cells

Materials:

  • HeLa cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Imidazo[1,2-a]pyridine probe.

  • Stock solutions of FeCl₃ and HgCl₂.

  • Confocal laser scanning microscope.

Procedure:

  • Culture HeLa cells on a suitable imaging dish.

  • Incubate the cells with the fluorescent probe at an appropriate concentration and for a suitable duration.

  • Wash the cells with PBS to remove any excess probe.

  • Image the cells using a confocal microscope to observe the basal fluorescence.

  • Treat the cells with increasing concentrations of Fe³⁺ or Hg²⁺.

  • Acquire fluorescence images at different time points to monitor the changes in intracellular fluorescence.[6]

Ratiometric Fluorescent Probes for pH Sensing

Certain imidazo[1,2-a]pyridine derivatives can serve as ratiometric pH probes, which is advantageous for quantitative measurements as it minimizes the influence of probe concentration, photobleaching, and instrumental factors.[4]

Application Note: An imidazo[1,2-a]pyridine-based probe has been developed for detecting extremely acidic pH changes in living cells and E. coli.[4] This probe exhibits ratiometric fluorescence changes in response to varying H⁺ concentrations. As the pH decreases, the absorption peak at a shorter wavelength gradually decreases, while the absorption at a longer wavelength significantly increases, with an isosbestic point observed around 402 nm.[4]

Experimental Protocol: pH Titration using an Imidazo[1,2-a]pyridine Probe

Materials:

  • Stock solution of the pH-sensitive probe (1 mM in DMSO).

  • H₂O/DMSO (4/1, v/v) solvent system.

  • HCl solution (1 M) for pH adjustment.

  • UV-Vis spectrophotometer and fluorometer.

Procedure:

  • Prepare a working solution of the probe (e.g., 10 μM) in the H₂O/DMSO solvent system.

  • Adjust the pH of the solution to a starting value (e.g., pH 6.5) using the HCl solution.

  • Record the UV-Vis absorption and fluorescence emission spectra.

  • Titrate the solution by incrementally adding small volumes of 1 M HCl to decrease the pH (e.g., down to 2.2).

  • Record the spectra at each pH point.

  • Plot the ratio of fluorescence intensities at two different emission wavelengths against the pH to obtain a calibration curve.

Fluorescent Probes for Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a key reactive oxygen species (ROS) involved in various physiological and pathological processes. Imidazo[1,2-a]pyridine derivatives functionalized with a boronic ester group have been designed as "turn-on" fluorescent probes for H₂O₂.[7][8] The detection mechanism involves the H₂O₂-mediated cleavage of the boronic ester, which releases the fluorescent imidazo[1,2-a]pyridine fluorophore.

Quantitative Data:

Probe NameAnalyteFluorescence SignalKey FeaturesRef.
B2H₂O₂"Turn-on" at ~500 nmAggregation-induced emission (AIE) properties, good photostability, low toxicity[7][8]

Signaling Pathway and Detection Mechanism:

cluster_detection H₂O₂ Detection Mechanism Probe_B2 Probe B2 (Imidazo[1,2-a]pyridine + Boronic Ester) Non-fluorescent/Weakly fluorescent Reaction Oxidative Cleavage Probe_B2->Reaction H2O2 H₂O₂ H2O2->Reaction Fluorophore Imidazo[1,2-a]pyridine Fluorophore (Released) Highly Fluorescent Reaction->Fluorophore

Caption: Mechanism of H₂O₂ detection by a boronic ester-functionalized probe.

Experimental Protocol: Detection of H₂O₂ in Living Cells

Materials:

  • A549 cells or other suitable cell line.

  • Cell culture medium.

  • Probe B2 stock solution (in DMSO).

  • Hydrogen peroxide (H₂O₂) solution.

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate endogenous H₂O₂ production.

  • Confocal microscope.

Procedure for Detecting Exogenous H₂O₂:

  • Culture A549 cells in an imaging dish.

  • Incubate the cells with probe B2 (e.g., 5.0 μM) for a specified time.

  • Wash the cells with PBS.

  • Add H₂O₂ solution (e.g., 200 μM) to the cells.

  • Image the cells using a confocal microscope, exciting at an appropriate wavelength and collecting emission around 500 nm.[8]

Procedure for Detecting Endogenous H₂O₂:

  • Culture and incubate cells with probe B2 as described above.

  • Treat the cells with PMA to stimulate the intracellular production of H₂O₂.

  • Image the cells to observe the increase in fluorescence due to endogenous H₂O₂.[8]

Application in Cancer Cell Imaging and Therapy

Certain imidazo[1,2-a]pyridine derivatives not only act as fluorescent probes for imaging but also exhibit cytotoxic effects on cancer cells, making them promising theranostic agents.[1] Some of these compounds have been shown to accumulate specifically in mitochondria, allowing for the monitoring of mitochondrial health.[1]

Relevant Signaling Pathways:

The anticancer activity of some imidazo[1,2-a]pyridine derivatives has been linked to the modulation of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1]

cluster_pathway Cancer Signaling Pathways Modulated by Imidazo[1,2-a]pyridines ImidazoPy Imidazo[1,2-a]pyridine Derivative PI3K PI3K ImidazoPy->PI3K Inhibition STAT3 STAT3 ImidazoPy->STAT3 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation, Survival mTOR->Proliferation1 Proliferation2 Inflammation, Cell Proliferation STAT3->Proliferation2 NFkB NF-κB NFkB->Proliferation2

Caption: Modulation of cancer-related signaling pathways by imidazo[1,2-a]pyridines.

These application notes and protocols provide a starting point for researchers interested in utilizing the unique properties of imidazo[1,2-a]pyridine-based fluorescent probes. The versatility of this scaffold continues to be explored, with new probes being developed for an expanding range of applications in chemistry, biology, and medicine.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridines in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention not only in medicinal chemistry but also in materials science.[1] Their rigid, planar structure, coupled with excellent thermal stability and high fluorescence quantum yields, makes them ideal candidates for a range of applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors.[2] This document provides detailed application notes and protocols for the utilization of imidazo[1,2-a]pyridine derivatives in these key areas of materials science.

Organic Light-Emitting Diodes (OLEDs)

Imidazo[1,2-a]pyridine derivatives are versatile molecules for OLED applications due to their inherent bipolar charge-transport characteristics, which can lead to highly efficient light-emitting devices.[2] They can be employed as emitters in the emissive layer (EML), where their chemical structure can be tailored to produce a wide range of colors from deep-blue to orange and even white light.[2][3][4]

Quantitative Data Summary for Imidazo[1,2-a]pyridine-based OLEDs

The performance of OLEDs incorporating imidazo[1,2-a]pyridine derivatives is summarized in the table below. These materials have demonstrated high external quantum efficiencies (EQEs) and luminance, with some exhibiting aggregation-induced emission (AIE) properties that are beneficial for non-doped OLEDs.[3]

Compound/Device StructureEmission ColorMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Reference
GBY-17 (non-doped)Cyan15.64420(0.23, 0.42)[3]
GBY-18 (non-doped)Orange10.92740(0.59, 0.38)[3]
IP-DPPI (20 wt% doped)Deep-Blue6.13>10000(0.153, 0.078)[4]
IP-PPI (non-doped)Deep-Blue4.85>10000(0.153, 0.097)[4]
Imidazo[1,5-a]pyridine-anthracene based fluorophoreGreenish-Yellow3.2-(0.34, 0.45)[5]
ITO/NPB/EML/BCP/Alq3/LiF/AlWhite-22-[2]
Experimental Protocols

This protocol describes a general synthesis for a luminogen with aggregation-induced emission (AIE) properties, suitable for non-doped OLEDs. The synthesis involves a multicomponent cascade reaction.

Diagram of Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions R1 2-Aminopyridine derivative Cond Multicomponent Cascade Reaction (e.g., A3 coupling) R1->Cond R2 Aldehyde R2->Cond R3 Alkyne R3->Cond P Imidazo[1,2-a]pyridine Luminogen Cond->P

Caption: General synthetic scheme for imidazo[1,2-a]pyridine luminogens.

Materials:

  • Substituted 2-aminopyridine

  • Aromatic aldehyde

  • Terminal alkyne

  • Catalyst (e.g., Copper(I) iodide)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the 2-aminopyridine derivative and the aromatic aldehyde in DMF, add the terminal alkyne and the catalyst.

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Collect the crude product by filtration and wash with water.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using NMR, mass spectrometry, and elemental analysis.

This protocol outlines the fabrication of a multilayer OLED using an imidazo[1,2-a]pyridine derivative as the emissive layer.

Diagram of OLED Device Architecture

G cluster_device OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) ETL Electron Transport Layer (e.g., Alq3) EML Emissive Layer (Imidazo[1,2-a]pyridine derivative) HTL Hole Transport Layer (e.g., NPB) HIL Hole Injection Layer (e.g., 2-TNATA) Anode Anode (e.g., ITO)

Caption: Typical multilayer structure of an imidazo[1,2-a]pyridine-based OLED.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for each layer (HIL, HTL, EML, ETL, EIL)

  • Metal for cathode (e.g., Aluminum)

  • Vacuum thermal evaporation system

  • Substrate cleaning supplies (detergent, deionized water, solvents)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation at a controlled deposition rate (e.g., 1-2 Å/s). A typical device structure is:

      • Hole Injection Layer (HIL), e.g., 2-TNATA (60 nm)

      • Hole Transport Layer (HTL), e.g., NPB (40 nm)

      • Emissive Layer (EML) containing the imidazo[1,2-a]pyridine derivative (40 nm)

      • Electron Transport Layer (ETL), e.g., Alq3 (20 nm)

      • Electron Injection Layer (EIL), e.g., LiF (0.5 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) at a higher deposition rate (e.g., 5-10 Å/s) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device.

Fluorescent Sensors

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for the development of chemosensors for various analytes, particularly metal ions.[6] The sensing mechanism often involves a "turn-on" or "turn-off" fluorescence response upon binding of the analyte.[7]

Quantitative Data Summary for Imidazo[1,2-a]pyridine-based Fluorescent Sensors

The table below summarizes the performance of several imidazo[1,2-a]pyridine-based fluorescent sensors for the detection of different metal ions.

Sensor CompoundAnalyteDetection LimitResponse TypeSolvent SystemReference
L1Zn²⁺6.8 x 10⁻⁸ MTurn-onC₂H₅OH-H₂O (9:1, v/v)[8]
Sensor 5Fe³⁺4.0 ppbTurn-onH₂O-EtOH (8:2, v/v)[7]
Sensor 5Hg²⁺1.0 ppbTurn-offH₂O-EtOH (8:2, v/v)[7]
Rh-Ip-HyHg²⁺-Turn-onH₂O/EtOH (4/1, v/v)[9]
Experimental Protocols

This protocol describes the synthesis of a fluorescent sensor for metal ions via a cascade cyclization reaction.[10]

Diagram of Sensor Synthesis

G cluster_steps Synthetic Steps S1 Formylation of 4-methoxyacetophenone I1 3-chloro-3-(4-methoxyphenyl) acrylaldehyde S1->I1 S2 Sonogashira coupling with phenylacetylene I2 2-(2-phenylethynyl) benzaldehyde S2->I2 S3 Condensation with o-phenylenediamine P Fused Imidazo[1,2-a]pyridine Sensor S3->P I1->S2 I2->S3

Caption: Multi-step synthesis of a fused imidazo[1,2-a]pyridine fluorescent sensor.

Materials:

  • 4-methoxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • o-phenylenediamine

  • Acetic acid

Procedure:

  • Step 1: Formylation. React 4-methoxyacetophenone with a Vilsmeier reagent (prepared from POCl₃ and DMF) to synthesize 3-chloro-3-(4-methoxyphenyl)acrylaldehyde.

  • Step 2: Sonogashira Coupling. Couple the product from Step 1 with phenylacetylene in the presence of a palladium catalyst and a base (e.g., Et₃N) in a suitable solvent (e.g., CH₃CN) to yield 2-(2-phenylethynyl)benzaldehyde.

  • Step 3: Cascade Cyclization. React the product from Step 2 with o-phenylenediamine in DMF with acetic acid under reflux conditions to induce an oxidative cyclization, forming the final fused imidazo[1,2-a]pyridine sensor.[10]

  • Purification and Characterization. Purify the final product by column chromatography and characterize it using NMR, mass spectrometry, and X-ray crystallography.[6]

This protocol outlines the general steps for using an imidazo[1,2-a]pyridine-based fluorescent sensor to detect metal ions in an aqueous-organic solvent system.

Diagram of Sensing Workflow

G cluster_prep Preparation cluster_exp Experiment S1 Prepare stock solution of sensor in organic solvent S3 Prepare working solution of sensor in mixed solvent S1->S3 S2 Prepare stock solutions of metal ions in water E1 Add metal ion solution to sensor solution S2->E1 S3->E1 E2 Incubate for a specific time E1->E2 E3 Measure fluorescence spectrum E2->E3 A Analyze fluorescence change (turn-on/off) E3->A

Caption: Experimental workflow for fluorescent metal ion detection.

Materials:

  • Imidazo[1,2-a]pyridine-based fluorescent sensor

  • Organic solvent (e.g., Ethanol, DMF)

  • Deionized water

  • Stock solutions of various metal ions (e.g., nitrates or chlorides)

  • Buffer solution (if pH control is required)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable organic solvent (e.g., DMF or Ethanol).

    • Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water.

  • Sensing Experiment:

    • In a cuvette, prepare the test solution by diluting the sensor stock solution to the desired final concentration (e.g., 5-10 µM) in the appropriate solvent system (e.g., H₂O/EtOH, 4/1, v/v).[9]

    • Record the initial fluorescence spectrum of the sensor solution.

    • Add aliquots of the metal ion stock solutions to the sensor solution.

    • After a short incubation period (e.g., 30 minutes), record the fluorescence spectrum again.[9]

  • Data Analysis:

    • Observe the change in fluorescence intensity (increase for "turn-on" or decrease for "turn-off") at the characteristic emission wavelength of the sensor.

    • To determine selectivity, repeat the experiment with a range of different metal ions.

    • For quantitative analysis, perform a titration by adding increasing concentrations of the target metal ion and plot the fluorescence intensity against the metal ion concentration to determine the detection limit.

This protocol provides a general guideline for using an imidazo[1,2-a]pyridine-based fluorescent probe for imaging metal ions in living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Antibiotics

  • Phosphate-buffered saline (PBS)

  • Imidazo[1,2-a]pyridine fluorescent probe

  • Stock solutions of the target metal ion

  • Confocal fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% antibiotics in a humidified incubator at 37 °C with 5% CO₂.

    • Seed the cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

  • Cell Staining and Imaging:

    • Wash the cells with PBS.

    • Incubate the cells with a solution of the fluorescent probe in serum-free medium for a specific time (e.g., 30 minutes).

    • Wash the cells again with PBS to remove any excess probe.

    • Image the cells using a confocal microscope to observe the basal fluorescence of the probe within the cells.

  • Metal Ion Treatment and Imaging:

    • Incubate the probe-loaded cells with different concentrations of the target metal ion in serum-free medium for a specific time (e.g., 30 minutes).

    • Wash the cells with PBS.

    • Acquire fluorescence images of the cells using the confocal microscope to observe the change in intracellular fluorescence.

  • Image Analysis:

    • Analyze the fluorescence intensity of the images to quantify the change in intracellular metal ion concentration.

These protocols provide a foundation for researchers to explore the exciting applications of imidazo[1,2-a]pyridines in materials science. The versatility of this chemical scaffold, combined with the detailed methodologies provided, will enable further advancements in the fields of organic electronics and chemical sensing.

References

Troubleshooting & Optimization

Technical Support Center: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and improve the yield of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the imidazo[1,2-a]pyridine core?

A1: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry.[1] Common synthetic strategies include:

  • Condensation Reactions: The most traditional and widely used methods involve the condensation of 2-aminopyridines with α-halocarbonyl compounds.[2]

  • Multi-Component Reactions (MCRs): One-pot reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), combine a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly build molecular complexity and are known for their high atom economy.[3][4]

  • Transition-Metal-Catalyzed Reactions: Copper and palladium-catalyzed reactions are frequently employed, involving processes like oxidative C-H amination, coupling of 2-aminopyridines with ketones or nitroolefins, and various cyclization strategies.[5][6][7]

  • Metal-Free Approaches: To align with green chemistry principles, metal-free synthetic routes using catalysts like molecular iodine or operating under catalyst-free conditions have been developed.[8][9][10]

Q2: Which specific reaction is most suitable for attaching the 4-cyanophenyl group to the imidazo[1,2-a]pyridine core at the 2-position?

A2: The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming the C-C bond between the C2-position of the imidazo[1,2-a]pyridine ring and the 4-cyanophenyl group.[11][12] This typically involves the reaction of a 2-halo-imidazo[1,2-a]pyridine (e.g., 2-bromo- or 2-chloro-imidazo[1,2-a]pyridine) with 4-cyanophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.[13][14]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields during the synthesis, focusing on the common and highly effective Suzuki-Miyaura cross-coupling step.

Q3: My Suzuki-Miyaura coupling reaction for this compound shows low conversion of starting materials. What are the likely causes and solutions?

A3: Low conversion is a common issue that can often be traced back to the catalyst system or reaction conditions.

  • Cause 1: Inefficient Catalyst System. The reactivity of 2-halopyridines in Suzuki couplings can be challenging. The choice of palladium catalyst and, crucially, the phosphine ligand is critical for success.[13]

  • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step with the 2-halopyridine.[13]

  • Cause 2: Suboptimal Base. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. An inappropriate base can stall the reaction.[13][15]

  • Solution: Screen different bases. While inorganic bases like K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving heteroaryl chlorides.[13][16]

  • Cause 3: Insufficient Temperature. The oxidative addition of the C-Cl or C-Br bond to the palladium center has a significant activation energy barrier.

  • Solution: Gradually increase the reaction temperature. While higher temperatures can accelerate the desired reaction, be aware that they can also promote side reactions.[13]

Q4: I'm observing significant byproducts in my reaction mixture. How can I identify and prevent them?

A4: Byproduct formation directly consumes starting materials and complicates purification, leading to lower isolated yields.

  • Cause 1: Protodeboronation. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[13]

  • Solution:

    • Use anhydrous solvents and reagents where possible.

    • Switch from a boronic acid to a more robust boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are less prone to this side reaction.[13]

    • Minimize reaction time; monitor by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Cause 2: Homocoupling. This is the self-coupling of the boronic acid to form 4,4'-dicyanobiphenyl. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[13]

  • Solution:

    • Ensure the reaction mixture is thoroughly degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[13]

    • Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system.

Data Presentation: Optimizing Suzuki Coupling Conditions

The following table summarizes typical parameters that can be screened to optimize the yield of a Suzuki-Miyaura coupling for this synthesis. Yields are representative and will vary based on the specific imidazo[1,2-a]pyridine substrate.

Parameter Condition A Condition B Condition C Condition D Expected Outcome/Comments
Pd Source Pd(OAc)₂PdCl₂(PPh₃)₂Pd₂(dba)₃Pd(PPh₃)₄Pd₂(dba)₃ is a common Pd(0) precursor; Pd(PPh₃)₄ is an active Pd(0) catalyst.[15]
Ligand PPh₃XantPhosSPhosNoneBulky, electron-rich ligands like SPhos often give superior results for heteroaryl couplings.[13]
Base Na₂CO₃K₂CO₃K₃PO₄Cs₂CO₃Stronger bases (K₃PO₄, Cs₂CO₃) are often required for less reactive substrates.[13][16]
Solvent Toluene/H₂ODioxane/H₂ODMF/EtOHTHF/H₂OSolvent choice affects solubility and reaction kinetics.[15][16]
Temperature 80 °C100 °C110 °C120 °CHigher temperatures may be needed but can increase byproduct formation.[13]
Yield (%) Low-ModerateModerateHigh Moderate-HighCondition C often represents an optimized system for challenging couplings.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis and a logical troubleshooting process for addressing low yields.

G Experimental Workflow for Synthesis cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Halogenation (if needed) cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Purification A 2-Aminopyridine + α-Halo Ketone B Cyclization Reaction A->B C 2-Aryl-imidazo[1,2-a]pyridine (Precursor) B->C D Bromination/Chlorination (e.g., with NBS/NCS) C->D E 2-Aryl-3-halo-imidazo[1,2-a]pyridine D->E F E + 4-Cyanophenylboronic Acid + Pd Catalyst, Ligand, Base G Cross-Coupling Reaction F->G H Crude Product G->H I Column Chromatography H->I J Pure 4-Imidazo[1,2-a]pyridin-2-yl- benzonitrile I->J

Caption: General experimental workflow for the multi-step synthesis.

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckTLC Analyze crude reaction by TLC/LC-MS Start->CheckTLC UnreactedSM Mainly Unreacted Starting Material? CheckTLC->UnreactedSM Yes ComplexMixture Complex Mixture of Byproducts? CheckTLC->ComplexMixture No Action_Temp Increase Temperature OR Increase Reaction Time UnreactedSM->Action_Temp Yes Action_Catalyst Switch to more active catalyst/ligand system (e.g., Buchwald ligands) UnreactedSM->Action_Catalyst No Action_Degas Improve Degassing Procedure ComplexMixture->Action_Degas Homocoupling Observed Action_Boron Switch to Boronic Ester or Trifluoroborate Salt ComplexMixture->Action_Boron Protodeboronation Observed Success Yield Improved Action_Temp->Success Action_Catalyst->Success Action_Degas->Success Action_Boron->Success

Caption: A decision tree for troubleshooting low reaction yields.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal Transmetalation Transmetal->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 RX R¹-X (2-Halo-Imidazopyridine) R2B R²-B(OR)₂ (4-Cyanophenylboronic Acid/Ester) + Base Product R¹-R² (Final Product)

Caption: The key mechanistic steps of the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine

This protocol describes a common method to synthesize the halogenated precursor required for the subsequent Suzuki coupling.

  • Reagents & Setup: To a round-bottom flask, add 2-aminopyridine (1.0 eq.), 2,4'-dibromoacetophenone (1.05 eq.), and sodium bicarbonate (NaHCO₃, 2.0 eq.). Add ethanol as the solvent.

  • Reaction: Stir the mixture at reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid and wash it with cold ethanol and then water to remove any remaining salts.

  • Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography on silica gel to yield the pure 2-(4-bromophenyl)imidazo[1,2-a]pyridine.

Protocol 2: Suzuki-Miyaura Coupling to Yield 4-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)benzonitrile

This protocol outlines the final cross-coupling step. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon).[15]

  • Reagents & Setup: To a flame-dried Schlenk flask, add the 2-halo-imidazo[1,2-a]pyridine precursor (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 3.0 eq.).[13][15]

  • Degassing: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., a mixture of dioxane and water, 5:1) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.[16]

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[15]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to obtain the pure this compound.[15]

References

Technical Support Center: Purification of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile and related imidazopyridine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

  • Observation: TLC or NMR analysis of the crude product shows multiple spots or significant impurities.

  • Possible Causes:

    • Incomplete reaction or presence of starting materials.

    • Formation of side products or regioisomers.[1]

    • Degradation of the product or starting materials.[1]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If starting materials are still present, consider extending the reaction time or adjusting the temperature.

    • Purification by Column Chromatography: This is the most common method for purifying imidazopyridine derivatives.[2][3][4] Use silica gel as the stationary phase. A good starting eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[2][3]

    • Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of dichloromethane and ether.[5][6]

    • Acid-Base Extraction: If impurities are acidic or basic in nature, an aqueous acid/base wash during the work-up can help remove them. For instance, washing with a saturated sodium bicarbonate solution is a common step.[1][6]

Issue 2: Difficulty in Separating the Product from Impurities by Column Chromatography

  • Observation: Co-elution of the product with one or more impurities during column chromatography.

  • Possible Causes:

    • Impurities have similar polarity to the desired product.

    • Inappropriate solvent system or stationary phase.[1]

  • Troubleshooting Steps:

    • Modify the Eluent System:

      • Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol.

      • Adjust the polarity of the eluent system. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.

    • Recrystallization: Attempt to recrystallize the mixture obtained after chromatography. This can sometimes remove closely eluting impurities.

    • Preparative HPLC: For very difficult separations, especially with regioisomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of formic acid or ammonium formate, is a good starting point.[1]

Issue 3: Product Precipitation During Work-up or Concentration

  • Observation: The desired product crashes out of solution unexpectedly.

  • Possible Causes:

    • Low solubility of the product in the extraction or chromatography solvent.

    • High concentration of the product.

  • Troubleshooting Steps:

    • Use a More Solubilizing Solvent: If the product precipitates during extraction, use a larger volume of solvent or switch to a solvent in which the product is more soluble.

    • Filter and Collect: In some cases, the precipitated product may be of high purity.[7] Collect the solid by filtration, wash with a cold, non-polar solvent (like cold hexane or ether) to remove soluble impurities, and analyze its purity.

    • Avoid Over-concentration: When removing solvent on a rotary evaporator, avoid concentrating the solution to complete dryness. The resulting solid can sometimes be difficult to redissolve.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited method for the purification of imidazopyridine derivatives is column chromatography on silica gel.[2][3][4] Eluent systems typically consist of a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate or dichloromethane).

Q2: How can I remove unreacted 2-aminopyridine from my crude product?

A2: Unreacted 2-aminopyridine can often be removed by an acidic wash during the work-up procedure. For example, washing the organic extract with a dilute solution of hydrochloric acid will protonate the aminopyridine, making it soluble in the aqueous phase. Remember to neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate solution) afterward if your product is acid-sensitive.

Q3: My product is an oil, so I cannot recrystallize it. What are my options?

A3: If your product is an oil, column chromatography is the primary method of purification. If chromatography does not yield a pure product, you could consider techniques such as distillation under high vacuum if the compound is thermally stable, or preparative HPLC for high-purity samples.

Q4: Are there any "green" purification methods for imidazopyridine derivatives?

A4: Some synthetic methods aim to produce imidazopyridine derivatives that precipitate from the reaction mixture, allowing for purification by simple filtration, which minimizes solvent use.[7] Additionally, performing reactions in aqueous media can simplify the work-up and reduce the need for organic solvents.[8] When performing chromatography, choosing more environmentally friendly eluents is also an option.

Q5: How can I confirm the purity of my final product?

A5: The purity of your final product should be assessed by multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for determining purity. A sharp melting point for solid compounds also indicates high purity.

Quantitative Data Summary

The following table summarizes common purification techniques and parameters for imidazopyridine derivatives based on available literature. Note that optimal conditions will be specific to the exact compound and impurity profile.

Purification TechniqueStationary/Solid PhaseMobile Phase / Solvent SystemTypical Application
Column Chromatography Silica gel (60-120 or 200-300 mesh)Ethyl acetate/Petroleum ether[2][3], DichloromethaneGeneral purification of crude reaction mixtures.[8]
Recrystallization N/AEthanol[5], Isopropanol[5], Ethanol/Water mixture[6], Dichloromethane/Ether mixture[5]Purification of solid crude products or samples after chromatography.
Preparative HPLC Reversed-phase C18Acetonitrile/Water with 0.1% formic acid, Methanol/Water with 10 mM ammonium formateSeparation of regioisomers and other closely related impurities.[1]
Filtration N/AReaction solvent (e.g., Ethanol)Used when the product precipitates from the reaction mixture upon cooling or completion.[7]
Liquid-Liquid Extraction N/AEthyl acetate, DichloromethaneInitial work-up to separate the product from aqueous-soluble materials.[1][2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimum amount of the chromatography eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for imidazopyridines include ethanol and isopropanol.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Crystals of the purified product should form. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization

Purification_Troubleshooting start Crude Product (this compound) check_purity Analyze Purity (TLC, NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid Impure pure_product Pure Product check_purity->pure_product Pure column_chromatography Column Chromatography (Silica Gel, EA/Hex) is_solid->column_chromatography No / Oil recrystallization Recrystallization (e.g., Ethanol) is_solid->recrystallization Yes check_purity_after_cc Analyze Purity column_chromatography->check_purity_after_cc check_purity_after_rx Analyze Purity recrystallization->check_purity_after_rx separation_issue Poor Separation? check_purity_after_cc->separation_issue Impure check_purity_after_cc->pure_product Pure check_purity_after_rx->pure_product Pure low_recovery Low Recovery? check_purity_after_rx->low_recovery Impure hplc Preparative HPLC separation_issue->hplc Severe Issues change_solvent Change Eluent System or Stationary Phase separation_issue->change_solvent Yes hplc->pure_product change_solvent->column_chromatography optimize_solvent Optimize Recrystallization Solvent/Conditions low_recovery->optimize_solvent Yes optimize_solvent->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Last Updated: December 12, 2025

Introduction

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of drugs like Zolpidem and Alpidem.[1][2] Its synthesis, while versatile, is often plagued by side reactions that can complicate purification and significantly reduce yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice to help you identify, mitigate, and resolve common issues encountered during the synthesis of this important molecular framework. We will delve into the mechanistic origins of side products and offer practical, validated solutions.

Troubleshooting & FAQ

This section addresses the most common challenges in a direct question-and-answer format.

Q1: My reaction yield is very low, or the reaction fails to proceed. What are the common causes?

A1: Low or no yield is a frequent issue stemming from several factors related to reactants, catalysts, or conditions.

  • Poor Nucleophilicity of 2-Aminopyridine: Electron-withdrawing groups (EWGs) on the pyridine ring significantly decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms. This slows down or prevents the initial alkylation or condensation step. For such substrates, harsher reaction conditions or alternative synthetic routes may be necessary.[3] A 2015 study by researchers at AbbVie described a method using dimethylketal tosylates and Sc(OTf)₃, which is more effective for electron-deficient 2-aminopyridines than classical methods.[3]

  • Catalyst Inefficiency or Decomposition: Many modern syntheses rely on catalysts (e.g., copper, iodine, or various Lewis acids).[4][5][6] These can be sensitive to air, moisture, or impurities in the starting materials. For instance, in copper-catalyzed aerobic oxidations, the catalyst's oxidation state is crucial and can be disrupted by contaminants.[7][8] Ensure your catalyst is active, and the reaction is performed under the recommended atmosphere (e.g., inert gas or open to air, as specified).[8] Some acid-sensitive isocyanides used in the Groebke-Blackburn-Bienaymé (GBB) reaction can decompose if the catalyst is too harsh, leading to low yields.[6]

  • Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the carbonyl compound can impede the approach of reactants, slowing the reaction rate.[8] Increasing the reaction temperature or switching to a less sterically demanding catalyst might help overcome this.

  • Improper Reaction Conditions: Temperature and solvent choice are critical. For example, in the Ortoleva-King reaction, neat conditions (no solvent) at high temperatures (110 °C) have proven effective.[9][10] Conversely, some multicomponent reactions (MCRs) benefit from specific solvents like DMF or even water to facilitate the reaction cascade.[8][11] Always start with the literature-optimized conditions for your specific substrate class.

Q2: I'm observing multiple products on my TLC plate. What are the likely side reactions?

A2: The formation of multiple products is typically due to competing reaction pathways. The specific byproducts depend on the synthetic route employed.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This powerful three-component reaction (2-aminopyridine, aldehyde, isocyanide) is a primary method for accessing 3-aminoimidazo[1,2-a]pyridines.[2][12][13][14] However, side reactions can occur:

    • Formation of Schiff Base: The initial condensation between the 2-aminopyridine and the aldehyde forms an imine (Schiff base). If the subsequent cycloaddition with the isocyanide is slow, this intermediate can accumulate or participate in other reactions.

    • Isocyanide Decomposition: Acid-sensitive isocyanides, particularly tert-butyl isocyanide, can decompose under strongly acidic conditions or at high temperatures, leading to a complex mixture.[6] Using milder catalysts like NH₄Cl or performing the reaction at lower temperatures can mitigate this.[13]

  • Ortoleva-King and Related Reactions: These methods typically involve the reaction of 2-aminopyridine with α-haloketones or the in situ generation of such species from ketones and an iodine source.[9][15][16]

    • Concurrent Ketimine and Ortoleva-King Pathways: When reacting 2-aminopyridines with acetophenones under acidic conditions, two distinct mechanistic pathways can compete. This can lead to a mixture of differently substituted imidazo[1,2-a]pyridine products.[12][17] The reaction outcome is highly dependent on the catalyst and the electronic properties of the substituents.[17]

    • Self-Condensation of Ketones: Under acidic or basic conditions, ketones can undergo self-condensation (e.g., aldol condensation) to form dimers or other larger molecules, especially if the primary reaction with the aminopyridine is slow.

  • Aza-Michael Addition: When using α,β-unsaturated carbonyl compounds or nitroolefins, the 2-aminopyridine can act as a nucleophile in an aza-Michael addition.[12][18] This can be the desired first step in a cascade reaction, but it can also lead to stable, non-cyclized adducts if the subsequent cyclization step fails.[8][12] The regioselectivity of the initial attack (exocyclic vs. endocyclic nitrogen) can also lead to different intermediates.[12]

Q3: My final product is a dark, tar-like substance. What causes this, and how can I prevent it?

A3: The formation of dark, often intractable, material is usually a sign of polymerization or extensive decomposition.

  • Cause - Overheating: Many reactions for this scaffold require heating, but excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or even the final product. Aldehydes, in particular, are prone to polymerization at high temperatures.

  • Cause - Highly Reactive Intermediates: Some reaction pathways generate highly reactive intermediates that can polymerize if not rapidly consumed in the desired reaction pathway. For example, in some oxidative coupling reactions, radical intermediates are proposed which could lead to undesired polymerization.[19]

  • Prevention Strategy:

    • Strict Temperature Control: Use an oil bath or a heating mantle with a thermocouple for precise temperature regulation.

    • Optimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the product concentration ceases to increase.

    • Incremental Reagent Addition: For highly exothermic reactions or those involving unstable reagents, adding one of the components slowly via a syringe pump can help control the reaction rate and temperature, minimizing side reactions.

    • Use of Milder Conditions: Explore alternative catalysts or solvents that allow the reaction to proceed at a lower temperature. For instance, ultrasound-assisted synthesis in water has been reported as a green and efficient method for the GBB reaction.[11]

At-a-Glance Troubleshooting Table

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Electron-deficient 2-aminopyridine; Inactive catalyst; Steric hindrance.Use harsher conditions or alternative methods for EWG-substrates[3]; Ensure catalyst activity and proper atmosphere[8]; Increase temperature or change catalyst.
Complex Product Mixture Competing reaction pathways (e.g., Ketimine vs. Ortoleva-King)[17]; Isocyanide decomposition in GBB reaction.[6]Modify catalyst (acid/base) to favor one pathway; Use milder catalyst (e.g., NH₄Cl) and moderate temperature for GBB.[13]
Formation of Aza-Michael Adducts Use of α,β-unsaturated precursors; Failure of subsequent cyclization.Optimize conditions (catalyst, temperature) to promote the intramolecular cyclization step after the initial Michael addition.[8]
Dark Tarry Byproducts Overheating; Polymerization of aldehydes or reactive intermediates.Implement strict temperature control; Monitor reaction closely and optimize time; Consider incremental reagent addition.
Difficult Purification Byproducts with similar polarity to the desired product.Optimize reaction to minimize byproducts; Use alternative chromatography (e.g., reversed-phase) or recrystallization; Consider derivatization to alter polarity.

Key Reaction Mechanisms & Side Pathways

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Mechanism: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a cornerstone for synthesizing 3-amino-substituted imidazo[1,2-a]pyridines.[1][11][12][20]

GBB_Mechanism Amine 2-Aminopyridine Imine Imine Intermediate (Schiff Base) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine + H⁺, -H₂O Iso Isocyanide Cyclo [4+1] Cycloaddition Intermediate Iso->Cyclo Nucleophilic Attack Decomp Isocyanide Decomposition Iso->Decomp Excess Acid/ High Temp. Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + H⁺ Nitrilium->Cyclo Product Imidazo[1,2-a]pyridine Product Cyclo->Product Rearomatization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

The key steps involve the acid-catalyzed formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide in a formal [4+1] cycloaddition, followed by rearomatization to yield the final product.[1] A critical side reaction is the acid-catalyzed decomposition of the isocyanide, which is more pronounced at higher temperatures.[6]

Workflow: Troubleshooting a Failing Reaction

When a reaction underperforms, a systematic approach is essential for diagnosis.

Troubleshooting_Workflow Start Problem: Low Yield / No Reaction Check_Reagents 1. Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions 2. Confirm Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Check_Catalyst 3. Assess Catalyst Activity Check_Conditions->Check_Catalyst Analyze_Crude 4. Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Catalyst->Analyze_Crude No_Product No Product Formed Analyze_Crude->No_Product Trace A Side_Products Side Products Observed Analyze_Crude->Side_Products Trace B Optimize_Conditions Adjust Conditions: Temp, Solvent, Conc. No_Product->Optimize_Conditions Yes Change_Catalyst Change Catalyst or Loading No_Product->Change_Catalyst No Improvement Isolate_Byproduct Isolate & Characterize Side Product(s) Side_Products->Isolate_Byproduct Success Reaction Optimized Optimize_Conditions->Success Change_Route Consider Alternative Synthetic Route Change_Catalyst->Change_Route Still Fails Change_Route->Success Modify_Reaction Modify Reaction to Suppress Side Pathway Isolate_Byproduct->Modify_Reaction Mechanism Understood Modify_Reaction->Success

Caption: A systematic workflow for troubleshooting synthesis reactions.

Experimental Protocols

Protocol 1: General Procedure for GBB Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine

This protocol is a representative example of a multicomponent synthesis.[11][13][14]

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94 mg).

  • Solvent and Catalyst Addition: Add methanol (10 mL) and ammonium chloride (NH₄Cl) (0.2 mmol, 10.7 mg).

  • Aldehyde Addition: Add benzaldehyde (1.0 mmol, 106 mg, 102 µL) to the mixture.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 99.8 mg, 136 µL).

  • Reaction: Seal the flask and stir the mixture at 60 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure product.[13]

Protocol 2: Purification by Flash Column Chromatography

Purification is often the most challenging step due to byproducts with similar polarities.

  • Column Packing: Select a column of appropriate size for the scale of your reaction. Pack the column with silica gel using a slurry method with your chosen eluent system (e.g., a low-polarity mixture of hexanes and ethyl acetate).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like dichloromethane or acetone), adding silica, and then removing the solvent under reduced pressure. Carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to separate the components. The less polar byproducts will elute first, followed by the desired imidazo[1,2-a]pyridine product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified imidazo[1,2-a]pyridine.

References

Stability and storage conditions for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is based on general chemical principles and available safety data. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a cool, dry, and well-ventilated place.[2] The container should be tightly sealed to prevent moisture absorption and contamination.[2] While specific temperature ranges are not publicly available, a common practice for stable solid organic compounds is to store them at 2-8°C or at room temperature if they are not sensitive to heat. Avoid exposure to direct sunlight and heat sources.[2]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is not extensively documented in public literature. As a general guideline, solutions should be prepared fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in airtight vials to minimize solvent evaporation and degradation. The choice of solvent can also impact stability; aprotic solvents like DMSO or DMF are commonly used for initial stock solutions. It is advisable to conduct a small-scale stability test if you plan to store solutions for an extended period.

Q3: Is this compound sensitive to light?

A3: The imidazo[1,2-a]pyridine core can be light-sensitive.[3] To minimize the risk of photodegradation, it is recommended to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q4: What are the known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents.[2] Contact with such substances could lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Problem: I am seeing unexpected or inconsistent results in my experiments.

  • Q: Could the compound have degraded?

    • A: Yes, inconsistent results can be a sign of compound degradation. Review your storage and handling procedures. Was the compound exposed to light, moisture, or high temperatures? How old is your current stock? If degradation is suspected, it is best to use a fresh, unopened vial of the compound.

  • Q: How can I check for degradation?

    • A: A simple way to check for gross degradation is to observe the physical appearance of the solid. Any change in color or texture could indicate impurity. For a more definitive assessment, you can use analytical techniques such as Thin Layer Chromatography (TLC) to check for the presence of impurities or High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample compared to a new reference standard.

Problem: The compound is difficult to dissolve.

  • Q: Is this a sign of instability?

    • A: While not always indicative of degradation, poor solubility can sometimes be due to the presence of insoluble degradation products. If you have previously been able to dissolve the compound in a particular solvent without issue, and now it is not dissolving well, this could suggest a change in the material.

  • Q: What can I do to improve solubility?

    • A: Ensure you are using an appropriate solvent. If solubility issues persist, gentle warming or sonication can be attempted. However, be cautious with heating as it can accelerate degradation. It is recommended to prepare solutions fresh and use them promptly.

Recommended Storage Conditions

ParameterSolid FormIn Solution
Temperature Cool, dry place (2-8°C or Room Temperature)-20°C to -80°C (Short-term)
Light Protect from light (Amber vial/foil)Protect from light (Amber vial/foil)
Moisture Store in a tightly sealed containerUse anhydrous solvents and airtight vials
Atmosphere Normal atmosphereConsider storing under an inert atmosphere (e.g., Argon, Nitrogen) for sensitive applications

Experimental Protocols

General Protocol for Assessing Compound Stability

For researchers needing to generate their own stability data, a general protocol is outlined below.

  • Sample Preparation:

    • Prepare several aliquots of this compound in the desired solvent (e.g., DMSO) at a known concentration.

    • Prepare several aliquots of the solid compound.

  • Storage Conditions:

    • Store the aliquots under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, 40°C).

    • Include variables such as exposure to light vs. dark conditions.

  • Time Points:

    • Establish a timeline for analysis (e.g., Day 0, Day 1, Day 7, Day 30).

  • Analysis:

    • At each time point, analyze one aliquot from each storage condition.

    • Use an analytical method like HPLC with a UV detector to determine the purity of the compound.

    • Compare the peak area of the parent compound at each time point to the Day 0 sample to quantify any degradation.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each condition to determine the rate of degradation.

Troubleshooting Workflow for Suspected Degradation

start Inconsistent Experimental Results or Physical Change Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Moisture Exposure? start->check_storage check_age Check Age of Compound Stock start->check_age analytical_check Perform Analytical Check (e.g., TLC, HPLC) check_storage->analytical_check check_age->analytical_check new_stock Use a Fresh, Unopened Stock of the Compound analytical_check->new_stock Impurity Detected fail Problem Persists: Consider other experimental variables analytical_check->fail No Impurity Detected retest Repeat Experiment with New Stock new_stock->retest pass Problem Resolved retest->pass Success retest->fail Failure impurity_detected Impurity/Degradation Detected no_impurity No Impurity/Degradation Detected

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile during in vitro assays.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.

This is a common phenomenon for hydrophobic compounds when the concentration of the organic solvent is significantly lowered.[1]

Possible Causes and Solutions:

  • Low Aqueous Solubility: The compound is likely poorly soluble in aqueous buffers.

  • Solvent Concentration: The final concentration of DMSO in the assay medium may be too low to maintain solubility.

Recommended Actions:

  • Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line or assay system. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some can tolerate up to 1%.[2] Prepare a more concentrated stock solution in 100% DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration within the tolerated range.[3]

  • Serial Dilution in DMSO: If preparing a dose-response curve, perform serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous assay medium.[3] This ensures that the compound is fully dissolved at each concentration step prior to encountering the aqueous environment.

  • Use of Co-solvents: If DMSO alone is insufficient, consider the use of other co-solvents. However, it is crucial to assess the cytotoxicity of any new solvent on your experimental system.[4]

  • pH Adjustment: The predicted pKa of a similar compound, 4-Imidazo[1,2-a]pyrimidin-2-yl-benzonitrile, is approximately 4.23, suggesting it is a weak base.[5] Therefore, decreasing the pH of the aqueous buffer may increase its solubility. A pH solubility profile experiment is recommended to determine the optimal pH for solubilization.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[7]

    • Surfactants: Non-ionic surfactants like Tween 20 or Pluronic F-68 can be used at low, non-toxic concentrations to aid in solubilization. However, their potential effects on the assay should be carefully evaluated.

  • Kinetic vs. Thermodynamic Solubility: For initial high-throughput screening, achieving a kinetically soluble state (a supersaturated solution that remains stable for the duration of the assay) is often sufficient.[6][8] This can be achieved by rapid dilution of a concentrated DMSO stock into the aqueous buffer with vigorous mixing. For longer-term experiments, ensuring thermodynamic solubility is more critical to avoid precipitation over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on the chemical structure and the behavior of similar heterocyclic compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution.

Q2: My compound precipitates even with 0.5% DMSO in the final assay medium. What should I do next?

A2: If precipitation still occurs at the highest tolerable DMSO concentration, consider the following steps in order:

  • Sonication: Briefly sonicate your final diluted solution to aid in dispersion.

  • pH Modification: Test the solubility in buffers with a slightly acidic pH (e.g., pH 5.0-6.5), as the compound is predicted to be a weak base.

  • Cyclodextrin Complexation: Prepare a stock solution of the compound in a solution of β-cyclodextrin or HP-β-CD in your assay buffer.

Q3: How can I determine the maximum non-toxic concentration of a solvent for my cells?

A3: It is essential to perform a solvent toxicity test. Prepare a dilution series of the solvent in your cell culture medium, without the test compound, and incubate with your cells for the same duration as your planned experiment. Assess cell viability using a standard method like the MTT or CellTiter-Glo assay. The highest concentration that does not significantly reduce cell viability is your maximum tolerable solvent concentration.

Q4: Will the choice of solvent affect my in vitro assay results?

A4: Yes, solvents can have direct effects on cells and assay components.[9][10] For example, DMSO has been shown to induce various cellular effects at concentrations as low as 0.25%.[9] It is crucial to include a vehicle control (assay medium with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.

Quantitative Data Summary

The following table summarizes common co-solvents used in in vitro assays and their generally accepted starting concentrations. It is imperative to validate the compatibility of these solvents with your specific assay and cell type.

Co-solventTypical Starting ConcentrationMaximum Tolerated Concentration (Cell Line Dependent)Notes
Dimethyl Sulfoxide (DMSO)0.1%0.5% - 1.0%Widely used, but can have biological effects.[2]
Ethanol0.1%~0.5%Can be more cytotoxic than DMSO for some cell lines.[11][12]
Polyethylene Glycol 400 (PEG 400)0.5%1.0% - 2.0%Generally well-tolerated.
N,N-Dimethylformamide (DMF)0.1%~0.5%Use with caution due to potential toxicity.
Tween 20/800.01%0.1%Non-ionic surfactants that can aid solubility. May interfere with some assays.[11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh a precise amount of this compound.

  • Calculate the volume of 100% anhydrous DMSO required to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to quickly assess the solubility of the compound in your assay buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a clear microcentrifuge tube, add 99 µL of the desired aqueous assay buffer (e.g., PBS, pH 7.4).

  • Add 1 µL of the 10 mM DMSO stock solution to the buffer to achieve a final concentration of 100 µM with 1% DMSO.

  • Immediately vortex the solution for 1 minute.

  • Let the solution stand at room temperature for a predetermined time relevant to your assay duration (e.g., 1-2 hours).

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.

  • For a more quantitative assessment, the solution can be filtered through a 0.22 µm filter, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV or LC-MS.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycle Cell Cycle Progression Akt->CellCycle Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits Imidazopyridine->Akt Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway, a common target of imidazo[1,2-a]pyridine derivatives.[7][9][13]

Experimental Workflow

Solubility_Troubleshooting_Workflow Start Start: Poorly soluble compound Stock Prepare 10-100 mM stock in 100% DMSO Start->Stock Dilute Dilute stock in aqueous buffer (Final DMSO <= 0.5%) Stock->Dilute CheckPrecipitation Precipitation? Dilute->CheckPrecipitation Success Soluble: Proceed with assay CheckPrecipitation->Success No Troubleshoot Troubleshoot CheckPrecipitation->Troubleshoot Yes Sonication Try Sonication Troubleshoot->Sonication CheckPrecipitation2 Precipitation? Sonication->CheckPrecipitation2 CheckPrecipitation2->Success No AdjustpH Adjust Buffer pH (e.g., pH 5.0-6.5) CheckPrecipitation2->AdjustpH Yes CheckPrecipitation3 Precipitation? AdjustpH->CheckPrecipitation3 CheckPrecipitation3->Success No Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) CheckPrecipitation3->Cyclodextrin Yes CheckPrecipitation4 Precipitation? Cyclodextrin->CheckPrecipitation4 CheckPrecipitation4->Success No Reformulate Consider reformulation (e.g., co-solvents) CheckPrecipitation4->Reformulate Yes

Caption: A workflow for troubleshooting solubility issues of hydrophobic compounds in vitro.

References

Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including multicomponent reactions, condensation reactions, oxidative coupling, and tandem reactions.[1] The most traditional and widely used approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[2] Modern methods frequently employ transition-metal catalysis (especially copper), microwave assistance, or photocatalysis to improve yields and reaction conditions.[2][3]

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst depends heavily on the specific reaction. Copper salts (e.g., CuI, CuBr) are highly effective for many syntheses, including the popular A³-coupling reaction and reactions involving nitroolefins.[4][5] In some cases, palladium salts have shown excellent results in dehydrogenative coupling reactions.[6] For certain multicomponent reactions, molecular iodine has proven to be a cost-effective and environmentally friendly catalyst.[7] Metal-free approaches are also available, sometimes requiring only heat or microwave irradiation.[2][8]

Q3: What is the A³-Coupling reaction for imidazo[1,2-a]pyridine synthesis?

A3: The A³-Coupling is a three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a metal salt like copper(I).[5][9] This one-pot procedure is highly atom-economical and allows for the straightforward synthesis of diverse substituted imidazo[1,2-a]pyridines.[9]

Q4: Can imidazo[1,2-a]pyridine synthesis be performed under "green" or environmentally friendly conditions?

A4: Yes, significant progress has been made in developing greener synthetic routes. This includes using water as a solvent, employing catalyst-free conditions under microwave irradiation, using air as a benign oxidant, and utilizing environmentally benign catalysts like molecular iodine.[2][4][10][11] For instance, a Cu(II)-Ascorbate catalyzed A³-coupling has been successfully performed in an aqueous micellar medium.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines.

TroubleshootingWorkflow start Problem with Synthesis low_yield Low or No Yield start->low_yield side_products Multiple Side Products start->side_products check_reagents 1. Check Starting Materials - Purity (NMR, LCMS) - Stoichiometry - Degradation low_yield->check_reagents purification 1. Optimize Purification - Recrystallization - Column chromatography - Adjust eluent polarity side_products->purification check_catalyst 2. Check Catalyst & Conditions - Catalyst activity/loading - Correct solvent/base - Anhydrous conditions? check_reagents->check_catalyst check_temp 3. Check Temperature & Time - Is temperature optimal? - Has reaction run long enough? - Monitor with TLC/LCMS check_catalyst->check_temp optimize Systematically Optimize (See Tables 1 & 2) check_temp->optimize temp_control 2. Control Temperature - Lower temperature to  reduce side reactions - Slow addition of reagents purification->temp_control protect_groups 3. Consider Protecting Groups - Are there reactive  functional groups on  substrates? temp_control->protect_groups change_route Explore Alternative Synthetic Route protect_groups->change_route

Caption: A workflow diagram for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield

  • Question: My reaction is giving a very low yield, or it isn't working at all. What should I check first?

  • Answer:

    • Reagent Quality: Verify the purity of your starting materials (2-aminopyridine, ketone/aldehyde, etc.) using techniques like NMR or melting point analysis. Impurities or degradation of starting materials is a common cause of reaction failure.

    • Catalyst Activity: If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture, especially if the reaction requires anhydrous conditions. Consider using a fresh batch of catalyst. For some reactions, the choice of the copper salt (e.g., CuBr vs. CuI) can significantly impact yield.[4]

    • Reaction Conditions: Double-check the solvent, temperature, and reaction time against the literature protocol. An initial optimization study showed that for a copper-catalyzed reaction with nitroolefins, DMF was the best solvent and 80°C was the ideal temperature.[4] For microwave-assisted synthesis, a mixture of water and isopropanol (H₂O-IPA) can be highly effective.[2]

    • Atmosphere: Some reactions, particularly those using copper catalysts, may require an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation, while others use air as the oxidant.[4][5] Ensure you are using the correct atmosphere for your specific protocol.

Problem 2: Formation of Multiple Side Products and Purification Difficulties

  • Question: My reaction mixture is complex, showing multiple spots on TLC, and I'm struggling to isolate the desired product. What can I do?

  • Answer:

    • Lower the Temperature: Side reactions are often accelerated at higher temperatures. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Check for Side Reactions: A common side reaction is the self-condensation of the carbonyl compound. The formation of α-bromoacetophenones in situ can also be a source of impurities if not controlled.[14]

    • Substrate Reactivity: Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity, slowing down the desired reaction and potentially allowing side reactions to dominate.[14] Conversely, highly electron-rich substrates may be overly reactive.

    • Optimize Purification: Systematically screen different solvent systems for column chromatography. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation of basic compounds like imidazo[1,2-a]pyridines.[5]

Data on Reaction Condition Optimization

Quantitative data from literature can guide the optimization process. Below are tables summarizing the effects of different catalysts and solvents on product yield for specific imidazo[1,2-a]pyridine syntheses.

Table 1: Effect of Catalyst and Solvent on a Copper-Catalyzed Synthesis from Aminopyridine and Nitroolefin

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)
1CuBrDMF8090
2CuIDMF8085
3CuClDMF8082
4Cu(OAc)₂DMF8055
5CuBrDMSO8083
6CuBrToluene8075
7CuBrCH₃CN8068
8NoneDMF80< 5

Data adapted from a study on copper-catalyzed one-pot synthesis. The study found CuBr to be the most effective catalyst and DMF to be the optimal solvent.[4]

Table 2: Optimization of a Catalyst-Free Microwave-Assisted Synthesis

EntrySolvent SystemMethodTemperature (°C)Time (min)Yield (%)
1NeatHeating1006030
2CH₃CNHeating80120No Product
3DMSOHeating100120No Product
4H₂O-IPA (1:1)Heating1006070
5H₂O-IPA (1:1)Microwave100592

Data adapted from a study on catalyst-free heteroannulation. This demonstrates the significant rate enhancement and yield improvement achieved using microwave irradiation in a green solvent system.[2]

Key Experimental Protocols

Protocol 1: Copper-Catalyzed A³-Coupling

This protocol describes a general procedure for the synthesis of substituted imidazo[1,2-a]pyridines via a heterogeneous copper-catalyzed A³-coupling reaction.[5]

  • Setup: Add 2-aminopyridine (1.1 mmol), the desired aldehyde (1.0 mmol), the heterogeneous Cu/SiO₂ catalyst (10 mol%), and the terminal alkyne (1.5 mmol) to a Schlenk tube under an inert atmosphere.

  • Solvent: Add toluene (0.5 mL) to the mixture.

  • Reaction: Heat the mixture to 120 °C and stir for 48 hours.

  • Workup: After cooling, filter the reaction mixture to remove the heterogeneous catalyst.

  • Purification: Remove the solvent under vacuum. Purify the crude product by column chromatography using a mixture of hexanes, ethyl acetate, and triethylamine (e.g., 84:10:4) as the eluent.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis

This protocol is an example of a rapid and environmentally friendly synthesis.[2]

  • Setup: In a microwave reaction vial, combine the 2-aminopyridine derivative (1.0 mmol) and the α-bromoketone derivative (1.0 mmol).

  • Solvent: Add a 1:1 mixture of H₂O and isopropanol (IPA) (2 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 5-10 minutes.

  • Workup: After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • Purification: Add water to the reaction mixture. The solid product that precipitates is collected by filtration, washed with water, and dried to afford the pure imidazo[1,2-a]pyridine.

Reaction Mechanism and Workflow Visualization

A³-Coupling Reaction Mechanism

The A³-coupling reaction proceeds through a cascade of steps involving the formation of key intermediates.

A3_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates R1CHO Aldehyde Iminium Iminium Ion Intermediate R1CHO->Iminium Amine 2-Aminopyridine Amine->Iminium Alkyne Terminal Alkyne Acetylide Copper Acetylide Alkyne->Acetylide Catalyst Cu(I) Catalyst Catalyst->Acetylide Propargylamine Propargylamine Intermediate Iminium->Propargylamine Nucleophilic Attack Acetylide->Propargylamine Cyclization Intramolecular 5-exo-dig Cyclization Propargylamine->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Aromatization

Caption: Plausible mechanism for the copper-catalyzed A³-coupling reaction.[9]

General Experimental Workflow

GeneralWorkflow prep 1. Preparation - Dry glassware - Weigh reagents - Prepare inert atmosphere setup 2. Reaction Setup - Add solvent - Add reagents/catalyst - Begin stirring/heating prep->setup monitor 3. Monitoring - Thin-Layer Chromatography (TLC) - or LCMS analysis setup->monitor workup 4. Workup - Quench reaction - Phase separation (extraction) - Dry organic layer monitor->workup purify 5. Purification - Solvent evaporation - Column chromatography - or Recrystallization workup->purify analyze 6. Analysis - Yield calculation - NMR, MS, mp - Purity assessment purify->analyze

Caption: A standard workflow for chemical synthesis experiments.

References

Technical Support Center: C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the C-H functionalization of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of C-H functionalization on the imidazo[1,2-a]pyridine core and why?

A1: The most common site for C-H functionalization is the C3 position. This is due to the electron-rich nature of this position, making it more susceptible to electrophilic attack or reaction with radicals.[1] The majority of published methods, including arylations, thiolations, formylations, and carbonylations, target the C3 position.[1][2]

Q2: What are the main challenges associated with the C-H functionalization of imidazo[1,2-a]pyridines?

A2: Researchers often face several challenges, including:

  • Regioselectivity: Directing the functionalization to positions other than the inherently reactive C3 can be difficult.[2][3]

  • Harsh Reaction Conditions: Many protocols require high temperatures, strong oxidants, or expensive and potentially toxic heavy metal catalysts.[2][4]

  • Limited Substrate Scope: The efficiency of the reaction can be highly dependent on the substituents present on the imidazo[1,2-a]pyridine core and the coupling partner.

  • Low Yields: Achieving high yields can be problematic, especially with electronically demanding substrates.

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can sometimes be deactivated by the nitrogen atoms in the heterocyclic core.

Q3: Are there metal-free alternatives for the C-H functionalization of imidazo[1,2-a]pyridines?

A3: Yes, significant progress has been made in developing metal-free C-H functionalization methods.[1] These often involve the use of visible light and photoredox catalysts, such as eosin Y or chlorophyll, to promote reactions under milder conditions.[2][5][6][7] Metal-free approaches offer a greener and more cost-effective alternative to traditional transition-metal-catalyzed reactions.[1]

Troubleshooting Guides

Problem 1: Poor or No Conversion to the Desired Product
Possible Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere). - For palladium-catalyzed reactions, consider a brief pre-activation step. - In photocatalytic reactions, verify the light source is emitting at the correct wavelength and intensity.
Incorrect Reaction Conditions - Re-verify the optimal temperature, pressure, and reaction time from the literature protocol. - Ensure all reagents and solvents are anhydrous and of the appropriate grade, as moisture and impurities can quench the reaction.
Poor Substrate Reactivity - Substrates with strong electron-withdrawing groups can be less reactive. Consider using a more active catalyst, a higher catalyst loading, or more forcing reaction conditions (higher temperature, longer reaction time).
Incompatible Functional Groups - Certain functional groups on the substrate may interfere with the catalyst or reagents. It may be necessary to use a protecting group strategy for sensitive functionalities.
Problem 2: Low Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Step
Inherent Reactivity - The electronic and steric properties of the substrate heavily influence regioselectivity. Functionalization at C3 is generally favored.[2]
Steric Hindrance - To favor functionalization at less sterically hindered positions, consider using a bulkier directing group or catalyst.
Reaction Mechanism - The choice of catalyst and reaction conditions can influence the reaction pathway and, consequently, the regioselectivity. For instance, some palladium-catalyzed reactions can be directed to the C2 position.[8]
Directing Groups - The introduction of a directing group on the imidazo[1,2-a]pyridine core can effectively control the position of functionalization. The N-1 atom in 2-arylImidazo[1,2-a]pyridine can facilitate coordination with metal catalysts, leading to ortho-substituted products on the 2-aryl ring.[9]
Problem 3: Low Product Yield
Possible Cause Troubleshooting Step
Suboptimal Reagent Stoichiometry - Optimize the ratio of the imidazo[1,2-a]pyridine substrate, coupling partner, catalyst, and any additives (base, oxidant).
Catalyst Loading - While a higher catalyst loading may increase the reaction rate, it can also lead to side reactions. Perform a screen of different catalyst loadings to find the optimal concentration.
Solvent Effects - The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Screen a variety of solvents to identify the most suitable one for your specific transformation.
Product Degradation - The desired product may be unstable under the reaction conditions. Consider reducing the reaction time or temperature.

Experimental Protocols and Data

Table 1: Representative Conditions for C3-Arylation of Imidazo[1,2-a]pyridines
Catalyst/MethodCoupling PartnerSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / CuI4-IodoanisoleTolueneMicrowaveGood[8]
Chlorophyll (photocatalyst)Diazonium saltsNot specifiedAmbientGood to Excellent[5][6]
Metal-freeArylhydrazinesNot specifiedRoom TempModerate to Good[5]

Note: "Good" and "Excellent" yields are qualitative descriptions from the source material and can vary depending on the specific substrates used.

Detailed Protocol: Visible-Light-Mediated C3-Arylation using Chlorophyll

This protocol is adapted from Mahdavi's group work on the arylation of imidazo[1,2-a]pyridines using diazonium salts with chlorophyll as a photocatalyst.[2][5]

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Aryl diazonium salt

  • Chlorophyll (as photocatalyst)

  • Appropriate solvent (e.g., DMF or DMSO)

  • Visible light source (e.g., household CFL bulb or LED lamp)

Procedure:

  • In a reaction vessel, dissolve the imidazo[1,2-a]pyridine derivative and the aryl diazonium salt in the chosen solvent.

  • Add a catalytic amount of chlorophyll.

  • Seal the vessel and stir the reaction mixture at ambient temperature.

  • Irradiate the mixture with a visible light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired 2,3-diarylimidazo[1,2-a]pyridine.

Visualizing Workflows and Challenges

Diagram 1: General Workflow for C-H Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Substrates (Imidazo[1,2-a]pyridine & Coupling Partner) Reagents Choose Catalyst, Solvent, & Additives Start->Reagents Setup Assemble Reaction (Inert atmosphere if needed) Reagents->Setup Conditions Apply Reaction Conditions (Temperature, Light, etc.) Setup->Conditions Monitor Monitor Progress (TLC, LC-MS) Conditions->Monitor Workup Quench & Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End Desired Product Characterize->End

Caption: A generalized experimental workflow for the C-H functionalization of imidazo[1,2-a]pyridines.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Check Reaction Conditions (Temp, Time, Atmosphere) Start->Q1 A1_Yes Conditions Optimal Q1->A1_Yes Yes A1_No Optimize Conditions Q1->A1_No No Q2 Evaluate Reagents (Purity, Stoichiometry) A1_Yes->Q2 A1_No->Start A2_Yes Reagents OK Q2->A2_Yes Yes A2_No Purify/Optimize Reagents Q2->A2_No No Q3 Assess Catalyst (Activity, Loading) A2_Yes->Q3 A2_No->Start A3_Yes Catalyst OK Q3->A3_Yes Yes A3_No Screen Catalysts/Loadings Q3->A3_No No End Consider Substrate Limitations or Alternative Methods A3_Yes->End A3_No->Start

Caption: A decision tree for troubleshooting low product yields in C-H functionalization reactions.

References

Troubleshooting low efficacy of imidazo[1,2-a]pyridine compounds in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low in vivo efficacy with imidazo[1,2-a]pyridine compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My imidazo[1,2-a]pyridine compound shows high potency in vitro, but poor or no efficacy in vivo. What are the potential causes?

Several factors can contribute to this discrepancy. A systematic approach to troubleshooting is recommended, starting with an evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Troubleshooting Workflow:

Here is a general workflow to diagnose the root cause of poor in vivo efficacy.

G cluster_0 start Start: Poor In Vivo Efficacy pk_study Conduct Preliminary PK Study start->pk_study cmax Is Cmax above efficacious concentration? pk_study->cmax Analyze plasma concentration exposure Is AUC sufficient? cmax->exposure Yes solubility Evaluate Compound Solubility cmax->solubility No metabolism Assess Metabolic Stability exposure->metabolism No target Confirm Target Engagement In Vivo exposure->target Yes metabolism->pk_study formulation Optimize Formulation solubility->formulation formulation->pk_study off_target Investigate Off-Target Effects/Toxicity target->off_target No end Resolution target->end Yes off_target->end

Caption: Troubleshooting workflow for low in vivo efficacy.

Possible Causes and Solutions:

  • Poor Pharmacokinetics (PK): The compound may not be reaching or staying at the site of action at a high enough concentration for a sufficient duration.

    • Low Oral Bioavailability: This can be due to poor absorption or significant first-pass metabolism. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass the gastrointestinal tract and liver initially.[1][2]

    • Rapid Clearance: The compound may be quickly metabolized and eliminated from the body. Structure-activity relationship (SAR) studies can help identify metabolic liabilities on the imidazo[1,2-a]pyridine scaffold that can be modified to improve stability.[3]

  • Metabolic Instability: The compound may be rapidly broken down by metabolic enzymes, primarily in the liver.

    • In Vitro Metabolism Assays: Conduct experiments using liver microsomes (mouse, rat, human) to determine the metabolic half-life.[1][4] If the half-life is very short, this is a likely cause of poor in vivo performance.

    • Metabolite Identification: Identifying the major metabolites can inform chemical modifications to block metabolic "hotspots."

  • Poor Solubility: Low aqueous solubility can limit absorption from the dosing site.

    • Solubility Assessment: Determine the compound's solubility in relevant buffers (e.g., PBS, simulated gastric fluid).

    • Formulation Optimization: If solubility is low, different formulation strategies can be employed, such as using co-solvents (e.g., DMSO, PEG), cyclodextrins, or creating salt forms.

  • Off-Target Effects: The compound might be causing toxicity at doses required for efficacy, which can mask the therapeutic effect.

    • Toxicity Assessment: Monitor animals for signs of toxicity (e.g., weight loss, behavioral changes). Basic toxicology studies can help identify potential issues.

Q2: How can I improve the pharmacokinetic profile of my imidazo[1,2-a]pyridine compound?

Improving the PK profile often involves a combination of medicinal chemistry and formulation strategies.

Strategies for PK Optimization:

  • Structural Modification (SAR):

    • Blocking Metabolic Sites: Introduce chemical groups (e.g., fluorine) at positions susceptible to metabolism.

    • Modulating Lipophilicity: Adjusting the lipophilicity (logP) of the molecule can influence its absorption, distribution, and clearance. Both highly lipophilic and highly polar compounds can have poor PK properties.[3]

    • Improving Solubility: Incorporate polar functional groups or create more soluble salt forms.

  • Formulation Development:

    • Vehicle Selection: Use appropriate vehicles for administration. For preclinical studies, common vehicles include saline, PBS, and solutions containing co-solvents like PEG, DMSO, or Tween 80.

    • Advanced Formulations: For compounds with significant solubility challenges, consider more advanced formulations like lipid-based systems or nanoparticles.

Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridines:

CompoundDose & RouteT1/2 (h)AUC (ng·h/mL)Bioavailability (%)Reference
Compound 4 3 mg/kg PO13.2385031.1[1]
Compound 13 3 mg/kg PO>12--[2]
Compound 18 3 mg/kg PO---[2]
IPA 49 10 mg/kg--80.2[3]
IPA 50 (Q203) 10 mg/kg--90.7[3]
Q3: What are some key in vitro assays to perform before starting in vivo studies?

A well-designed panel of in vitro assays can help predict and troubleshoot in vivo outcomes.

Recommended In Vitro Assays:

  • Potency Assays: Determine the concentration at which the compound elicits its desired biological effect (e.g., IC50, MIC).[2][5]

  • Solubility Assays: Assess solubility in physiological buffers.

  • Metabolic Stability Assays: Use liver microsomes to estimate the rate of metabolism.

  • Plasma Protein Binding: Highly protein-bound compounds have less free drug available to act on the target.

  • Cytotoxicity Assays: Evaluate the compound's toxicity against relevant cell lines to determine its therapeutic index.[1][6]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of an imidazo[1,2-a]pyridine compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (from the species to be used in vivo, e.g., mouse, rat)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound (with known metabolic profile)

  • Acetonitrile with an internal standard for quenching and analysis

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm at 37°C.

  • Add the test compound to the reaction mixture to a final concentration of (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) from the disappearance rate of the compound.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well plates

  • Plate reader

Procedure:

  • Add DMSO stock solution of the test compound to PBS in a 96-well plate to create a range of concentrations.

  • Shake the plate for a specified period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of the solutions using a plate reader at a specific wavelength (e.g., 620 nm).

  • The concentration at which precipitation is first observed is considered the kinetic solubility.

Signaling Pathways and Logical Relationships

ADME Process for an Orally Administered Imidazo[1,2-a]pyridine:

ADME cluster_absorption Absorption (GI Tract) cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Ingestion Oral Dosing Dissolution Dissolution Ingestion->Dissolution Permeation Permeation Dissolution->Permeation Bloodstream Systemic Circulation Permeation->Bloodstream Portal Vein TargetTissue Target Tissue Bloodstream->TargetTissue OtherTissues Other Tissues Bloodstream->OtherTissues Liver Liver Metabolism (CYP450) Bloodstream->Liver Kidney Renal Excretion Bloodstream->Kidney Liver->Bloodstream First-Pass Effect Metabolites Metabolites Liver->Metabolites Bile Biliary Excretion Liver->Bile

Caption: Overview of the ADME process for oral drugs.

References

Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My imidazo[1,2-a]pyridine derivative shows poor aqueous solubility. What strategies can I employ to improve it?

Poor aqueous solubility is a common challenge that can significantly hinder oral bioavailability. Consider the following strategies:

  • Structural Modification: Structure-activity relationship (SAR) studies have shown that introducing polar groups or specific substituents can enhance solubility. For instance, in a series of 3-nitroimidazo[1,2-a]pyridines, the introduction of a pyridin-4-yl group at position 8 greatly improved aqueous solubility compared to previous derivatives.[1]

  • Salt Formation: If your compound has ionizable groups, forming a salt can be a straightforward and effective method to increase solubility.

  • Formulation Approaches:

    • Co-solvents and Surfactants: Employing pharmaceutical-grade co-solvents and surfactants in your formulation can improve the dissolution of lipophilic compounds.

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and enhance the dissolution rate and solubility.

    • Nanoformulations: Advanced delivery systems like nanoformulations and lipid-based carriers can improve the solubility and systemic absorption of poorly soluble compounds.[2]

2. I am observing rapid in vitro metabolism of my compound in liver microsomes. How can I improve its metabolic stability?

High first-pass metabolism is a major barrier to achieving adequate oral bioavailability. Here are some approaches to address this issue:

  • Blocking Metabolic Sites:

    • Fluorine Substitution: Introducing fluorine atoms at or near potential metabolic sites can block cytochrome P450 (CYP) mediated oxidation. For example, the integration of a fluorine-substituted piperidine significantly reduced metabolic clearance in a series of imidazo[1,2-a]pyridine derivatives.[3] This strategy can also reduce the basicity of proximal amines, which may further enhance metabolic stability.[3]

    • Deuterium Substitution: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect.

  • Structural Modifications: SAR studies can help identify metabolically labile parts of the molecule. Modifying these positions can lead to more stable compounds. For instance, in a series of anti-tuberculosis agents, the introduction of a pyridine substituent led to a compound that was less susceptible to in vitro metabolism compared to its predecessor.[4]

  • Prodrugs: Designing a prodrug that masks the metabolically susceptible moiety can protect the parent drug from premature metabolism. The prodrug is then converted to the active compound in vivo.

3. My compound has good solubility and metabolic stability, but still exhibits low oral bioavailability. What could be the issue?

Low permeability across the intestinal epithelium or active efflux back into the gut lumen can limit oral absorption, even for soluble and stable compounds.

  • P-glycoprotein (Pgp) Efflux: Imidazo[1,2-a]pyridine derivatives can be substrates for efflux transporters like P-glycoprotein (Pgp).[3]

    • Troubleshooting: To determine if your compound is a Pgp substrate, you can perform in vitro Caco-2 permeability assays with and without a known Pgp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests Pgp-mediated efflux.

    • Mitigation Strategies:

      • Reduce Basicity: Attenuating the pKa of basic amine groups can reduce Pgp efflux.[3] The introduction of a fluorine atom on a piperidine ring was shown to lower the pKa and improve bioavailability.[3]

      • Structural Modification: SAR exploration can lead to analogs that are not recognized by Pgp. The incorporation of a constrained secondary amine has been shown to enhance selectivity and bioavailability.[3]

  • Poor Membrane Permeability:

    • Lipophilicity: The balance between lipophilicity (logP) and hydrophilicity is crucial for passive diffusion across the gut wall. Compounds that are too polar or too lipophilic may have poor permeability. The topological polar surface area (TPSA) is also a useful predictor, with values below 140 Ų generally associated with good oral permeability.[5]

    • Formulation Strategies: Permeation enhancers can be included in the formulation to transiently increase the permeability of the intestinal epithelium.

4. How do I choose the right animal model for in vivo pharmacokinetic studies?

The choice of animal model depends on the specific research question and the metabolic profile of your compound.

  • Species Differences in Metabolism: It is crucial to assess the in vitro metabolic stability of your compound in liver microsomes from different species (e.g., mouse, rat, dog, human) to select a model that is most representative of human metabolism.[6] For example, one study found that an imidazo[1,2-a]pyridine derivative showed no metabolism in human liver microsomes but was metabolized to varying degrees in mouse, rat, and dog microsomes.[6]

  • Commonly Used Models:

    • Mice and Rats: These are the most common models for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.

    • Dogs and Monkeys: These larger animal models are often used in later stages of preclinical development as their gastrointestinal physiology and metabolic enzyme profiles can be more similar to humans. However, some compounds may exhibit high clearance in monkeys, which was predicted by in vitro microsomal stability assays in one study.[3]

Quantitative Data Summary

Table 1: In Vitro Pharmacokinetic Properties of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget/ActivityAqueous Solubility (µM)Mouse Liver Microsomal Stability (T1/2, min)PAMPA PermeabilityReference
Hit BAntileishmanial1.43-[1]
New HitAntileishmanialGreatly improved> 40High[1]
11 PDGFR Inhibitor--High passive permeability, Pgp efflux (Pe ratio = 5.7)[3]
trans-27 PDGFR Inhibitor---[3]
13 Anti-tuberculosis-19.3% metabolized (rat)-[4][6]
5 Anti-tuberculosis-71% metabolized (rat)-[4]

Table 2: In Vivo Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Derivatives in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Oral Bioavailability (%)Reference
trans-27 --2-3x improved vs. 112-3x improved vs. 11-Significantly improved vs. 11[3]
22e -Oral---29[7]
18 10PO-11,00013.2-[6]
49 10Oral-High exposure-80.2[8]
50 (Q203) 10Oral-High exposure-90.7[8]

Experimental Protocols

1. General Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and straightforward method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[5]

  • Materials: 2-aminopyridine derivatives, phenacyl bromide derivatives.

  • Procedure:

    • Mix the 2-aminopyridine and phenacyl bromide derivatives.

    • The reaction can often be carried out under solvent-free conditions.

    • Heat the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, purify the product by recrystallization or column chromatography.

2. In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes.

  • Materials: Test compound, liver microsomes (from desired species), NADPH regenerating system, phosphate buffer.

  • Procedure:

    • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding an NADPH regenerating system.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.

    • Calculate the half-life (T1/2) and intrinsic clearance.

3. Caco-2 Permeability Assay

This assay is used to evaluate the intestinal permeability and potential for active transport of a compound.

  • Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), test compound, Lucifer yellow (as a marker for monolayer integrity).

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

    • Wash the cell monolayer with HBSS.

    • Add the test compound to the apical (A) side of the monolayer.

    • At specified time intervals, take samples from the basolateral (B) side.

    • To assess efflux, add the compound to the basolateral side and sample from the apical side.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests active efflux.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives characterization Structural Characterization (NMR, MS, FTIR) synthesis->characterization solubility Aqueous Solubility Assay characterization->solubility stability Microsomal Stability Assay solubility->stability permeability Caco-2 Permeability Assay stability->permeability activity Biological Activity Screening permeability->activity pk_studies Pharmacokinetic (PK) Studies in Rodents activity->pk_studies efficacy In Vivo Efficacy Models pk_studies->efficacy

Caption: A typical experimental workflow for the development of imidazo[1,2-a]pyridine derivatives.

bioavailability_troubleshooting start Low Oral Bioavailability solubility Poor Aqueous Solubility? start->solubility metabolism Rapid Metabolism? solubility->metabolism No sol_strat Strategies: - Structural Modification - Salt Formation - Formulation Approaches solubility->sol_strat Yes permeability Low Permeability or High Efflux? metabolism->permeability No met_strat Strategies: - Block Metabolic Sites (F, D) - Structural Modification - Prodrug Approach metabolism->met_strat Yes perm_strat Strategies: - Reduce Pgp Efflux (↓pKa) - Optimize Lipophilicity - Permeation Enhancers permeability->perm_strat Yes success Improved Bioavailability sol_strat->success met_strat->success perm_strat->success

Caption: A decision tree for troubleshooting low oral bioavailability of imidazo[1,2-a]pyridine derivatives.

signaling_pathway MIA Imidazo[1,2-a]pyridine Derivative (MIA) + Curcumin STAT3 STAT3 MIA->STAT3 Inhibits NFkB NF-κB MIA->NFkB Inhibits iNOS iNOS STAT3->iNOS Activates COX2 COX-2 STAT3->COX2 Activates NFkB->iNOS Activates NFkB->COX2 Activates Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Caption: The inhibitory effect of an imidazo[1,2-a]pyridine derivative and curcumin on the STAT3/NF-κB signaling pathway.[2]

References

Technical Support Center: P-glycoprotein (P-gp) Efflux in Imidazo[1,2-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) mediated efflux of imidazo[1,2-a]pyridine inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is P-glycoprotein (P-gp) and why is it a concern for imidazo[1,2-a]pyridine inhibitors?

A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of substances out of cells.[1] This process is a protective mechanism for the body, preventing the accumulation of toxins.[1] However, for drug development, P-gp poses a significant challenge. If an imidazo[1,2-a]pyridine inhibitor is a substrate for P-gp, the pump will expel it from target cells, reducing its intracellular concentration and thereby diminishing its therapeutic efficacy.[1][2] This can lead to poor oral bioavailability, reduced brain penetration, and the development of multidrug resistance (MDR) in cancer therapy.[3][4]

Q2: What are the primary strategies to reduce or evade P-gp efflux?

A2: There are two main approaches to overcome P-gp mediated efflux:

  • Inhibition of P-gp: Co-administering the therapeutic drug with a P-gp inhibitor. These inhibitors can block the pump's activity competitively, non-competitively, or allosterically, allowing the primary drug to accumulate inside the cell.[5][6]

  • Structural Modification: Chemically modifying the drug candidate (e.g., an imidazo[1,2-a]pyridine) to make it a poor substrate for P-gp.[2] This is often a more desirable long-term strategy as it avoids the complexities of drug-drug interactions. A notable success in this area involved the integration of a fluorine-substituted piperidine into an imidazo[1,2-a]pyridine scaffold, which significantly reduced P-gp efflux and improved oral bioavailability.[7]

Q3: How can I determine if my imidazo[1,2-a]pyridine compound is a P-gp substrate or inhibitor?

A3: Several in vitro assays can be used:

  • Bidirectional Transport Assay: This is the gold standard method, typically using Caco-2 or MDCK cell lines grown in a Transwell® system.[8] You measure the transport of your compound from the apical (A) to basolateral (B) side and vice versa. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[9]

  • ATPase Activity Assay: This assay measures the ATP hydrolysis that fuels the P-gp pump. Substrates and inhibitors of P-gp modulate its ATPase activity. This method uses membrane vesicles rich in P-gp.[9][10]

  • Calcein-AM Efflux Assay: This is a fluorescence-based assay. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent (calcein) inside the cell. If your compound inhibits P-gp, it will block the efflux of calcein, leading to an increase in intracellular fluorescence.[9]

P-gp Efflux and Inhibition Pathway

cluster_membrane Cell Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space pgp P-glycoprotein (P-gp) drug_out Imidazo[1,2-a]pyridine pgp->drug_out Efflux (ATP-dependent) drug_in Imidazo[1,2-a]pyridine (Therapeutic Target) drug_in->pgp Binding inhibitor_in P-gp Inhibitor inhibitor_in->pgp Inhibition drug_out->drug_in Passive Diffusion inhibitor_out P-gp Inhibitor inhibitor_out->inhibitor_in Passive Diffusion node1 Seed Caco-2 cells on Transwell® inserts node2 Culture for 21 days (Allow differentiation) node1->node2 node3 Measure TEER (Check monolayer integrity) node2->node3 node4 Proceed if TEER is high Discard if low node3->node4 node5a A -> B Transport: Add compound to Apical node4->node5a Pass node5b B -> A Transport: Add compound to Basolateral node4->node5b Pass node6 Incubate at 37°C Collect samples over time node5a->node6 node5b->node6 node7 Analyze samples (LC-MS/MS) node6->node7 node8 Calculate Papp (A->B) and Papp (B->A) node7->node8 node9 Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) node8->node9 node10 ER > 2? (P-gp Substrate) node9->node10 result1 Yes: Active Efflux node10->result1 Yes result2 No: Passive Diffusion node10->result2 No start Problem: Low Oral Bioavailability q1 Is the compound a P-gp substrate? start->q1 a1_yes Yes (Efflux Ratio > 2) q1->a1_yes Yes a1_no No (Efflux Ratio < 2) q1->a1_no No action1 Strategy: Reduce P-gp Efflux a1_yes->action1 q2 Is the compound a CYP3A4 substrate? a1_no->q2 action2 Strategy: Reduce Metabolism q2->action2 Yes other Investigate other causes: - Poor Solubility - Low Permeability - First-Pass Metabolism q2->other No

References

Validation & Comparative

Unveiling the Spectroscopic Signature of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile with related imidazo[1,2-a]pyridine derivatives, providing researchers in drug discovery and medicinal chemistry with essential data for structural characterization and analogue development. This guide includes a comprehensive analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) data, standardized experimental protocols, and a visual representation of the analytical workflow.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The precise characterization of novel derivatives is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these molecules.

This guide focuses on the NMR characterization of this compound and provides a comparative analysis with structurally related analogues. While specific experimental data for this compound is not publicly available in the searched literature, this guide presents the spectral data for closely related and representative compounds from the imidazo[1,2-a]pyridine family to serve as a valuable reference for researchers. The presented data for 2-phenylimidazo[1,2-a]pyridine and 2-(4-chlorophenyl)imidazo[1,2-a]pyridine offer insights into the expected spectral features of the target compound.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for selected imidazo[1,2-a]pyridine derivatives. These compounds serve as valuable benchmarks for researchers working on the synthesis and characterization of new analogues.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton Position2-Phenylimidazo[1,2-a]pyridine[1]2-(4-Chlorophenyl)imidazo[1,2-a]pyridine[1]
H-37.86 (s)7.84 (s)
H-58.12 (d, J=6.8 Hz)8.12 (d, J=6.8 Hz)
H-66.77-6.79 (t, J=6.7 Hz)6.78-6.81 (t, J=6.7 Hz)
H-77.16-7.19 (m)7.18-7.21 (m)
H-87.63-7.65 (d, J=9.1 Hz)7.61-7.64 (d, J=9.1 Hz)
Phenyl H7.32-7.35 (t), 7.43-7.46 (m), 7.95-7.97 (t)7.39-7.42 (m), 7.88-7.90 (m)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon Position2,5-Dimethylimidazo[1,2-a]pyridine[2]2,6-Dimethylimidazo[1,2-a]pyridine[2]
C-2145.5144.2
C-3106.6109.3
C-5133.9123.1
C-6114.1127.2
C-7110.9116.2
C-8124.2121.4
C-8a143.3143.0
CH₃ (at C-2)14.514.4
CH₃ (at C-5/C-6)18.718.1

Note: Comprehensive ¹³C NMR data for 2-phenylimidazo[1,2-a]pyridine and 2-(4-chlorophenyl)imidazo[1,2-a]pyridine were not available in the provided search results.

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyridine derivatives, based on methodologies reported in the literature.[2][3][4]

Instrumentation: NMR spectra are typically recorded on a 300 MHz, 400 MHz, or 500 MHz spectrometer (e.g., Bruker DPX300, Bruker AV3-400).[2]

Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. Commonly used solvents for imidazo[1,2-a]pyridines include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Data Analysis Workflow

The process of characterizing a novel compound like this compound using NMR spectroscopy involves a systematic workflow from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Synthesized Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_Spec NMR Spectrometer H1_NMR 1H NMR Acquisition C13_NMR 13C NMR Acquisition Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Chem_Shift Chemical Shift Analysis Processing->Chem_Shift Coupling Coupling Constant Analysis Chem_Shift->Coupling Integration Integration Coupling->Integration Structure Structure Elucidation Integration->Structure

NMR Spectroscopy Workflow

This guide provides a foundational framework for the NMR-based characterization of this compound and its analogues. The comparative data and standardized protocols herein are intended to facilitate the efficient and accurate structural determination of novel compounds within this important class of heterocyclic molecules.

References

Comparative Analysis of Analytical Techniques for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Elucidation of a Key Heterocyclic Compound.

This guide provides a comparative overview of analytical techniques for the characterization of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, a heterocyclic compound of interest in medicinal chemistry. We will delve into the application of mass spectrometry for determining its molecular weight and fragmentation patterns, and compare its utility with other key spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (molecular formula C₁₄H₉N₃), mass spectrometry can confirm the molecular weight and provide structural information through fragmentation analysis.

While specific experimental mass spectral data for this compound is not widely published, a detailed analysis can be proposed based on the known fragmentation patterns of the imidazo[1,2-a]pyridine core and benzonitrile moieties.

Table 1: Proposed Electrospray Ionization Mass Spectrometry (ESI-MS) Data for this compound.

ParameterExpected ValueInterpretation
Ionization ModePositiveProtonation is likely on one of the nitrogen atoms.
[M+H]⁺ (m/z)220.0866Confirms the molecular weight of the compound (219.24 g/mol ).
Key Fragment Ions (m/z)193, 116, 102Provides structural information through characteristic losses.
Proposed Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) is anticipated to proceed through several key pathways, primarily involving the cleavage of the bond between the imidazopyridine and benzonitrile rings, as well as fragmentation within the imidazopyridine core itself. A significant fragmentation event would be the loss of a hydrogen cyanide (HCN) molecule from the benzonitrile group.

G M [C₁₄H₁₀N₃]⁺ m/z = 220 F1 [C₁₃H₉N₂]⁺ m/z = 193 M->F1 - HCN F2 [C₇H₅N₂]⁺ m/z = 117 M->F2 - C₇H₅ F3 [C₇H₄N]⁺ m/z = 102 F1->F3 - C₆H₅

Caption: Proposed ESI-MS fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is crucial for determining molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.High sensitivity, small sample requirement.Isomers can be difficult to distinguish without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity, and stereochemistry.Provides unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule.Fast, non-destructive, and relatively inexpensive.Provides limited information on the overall molecular structure.
Analytical Workflow

A typical workflow for the comprehensive analysis of a novel compound like this compound would involve a multi-step approach, utilizing the strengths of each technique.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Detailed Structure) Purification->NMR Confirmation Final Structure Elucidation MS->Confirmation FTIR->Confirmation NMR->Confirmation

Caption: Integrated workflow for the structural analysis of organic compounds.

Experimental Protocols

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Setup:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.

    • Drying Gas (N₂): Set to a temperature of 250-350 °C and a flow rate to ensure efficient desolvation.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire full scan mass spectra. For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 220.1) as the precursor ion and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

NMR Spectroscopy

Objective: To obtain detailed structural information.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure:

  • ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire the spectrum.

  • ¹³C NMR: Use the same sample to acquire a proton-decoupled ¹³C NMR spectrum.

FTIR Spectroscopy

Objective: To identify the functional groups.

Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹. Key expected peaks include C≡N stretching (around 2220-2260 cm⁻¹) and C=N/C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).

Conclusion

The structural elucidation of this compound is most effectively achieved through a combination of mass spectrometry, NMR, and FTIR spectroscopy. While mass spectrometry provides essential molecular weight and fragmentation data, NMR is indispensable for a definitive structural assignment. FTIR serves as a rapid method to confirm the presence of key functional groups. This integrated approach ensures a comprehensive and accurate characterization of the molecule, which is critical for its further development in research and pharmaceutical applications.

A Comparative Analysis of the Anticancer Efficacy of a Novel Imidazo[1,2-a]pyridine Derivative and Alpelisib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway has emerged as a critical signaling nexus for cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. This guide provides a comparative overview of the anticancer activity of a promising new 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, compound 13k, and the FDA-approved PI3Kα inhibitor, Alpelisib (Piqray).

This analysis is intended for researchers, scientists, and drug development professionals, offering a succinct yet comprehensive comparison based on available preclinical data. The objective is to highlight the therapeutic potential of this novel imidazo[1,2-a]pyridine derivative in relation to an established clinical agent.

In Vitro Anticancer Activity: A Head-to-Head Comparison

The antiproliferative activity of compound 13k and Alpelisib was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeCompound 13k IC50 (µM)Alpelisib IC50 (µM)
HCC827 Non-Small Cell Lung Cancer0.09Not Reported
A549 Non-Small Cell Lung Cancer0.36Not Reported
SH-SY5Y Neuroblastoma0.21< 5
HEL Erythroid and Leukocyte Leukemia0.43Not Reported
MCF-7 Breast Cancer0.15~0.225 - 0.53

Data Interpretation: Compound 13k demonstrates potent submicromolar inhibitory activity against all tested cancer cell lines. Notably, it exhibits high potency against the HCC827 non-small cell lung cancer cell line with an IC50 value of 0.09 µM.

For Alpelisib, the most consistent data is available for the MCF-7 breast cancer cell line, with reported IC50 values in the range of 0.225 to 0.53 µM. Data from one study indicates that Alpelisib reduces the viability of SH-SY5Y neuroblastoma cells at concentrations less than 5 µM. Specific IC50 values for Alpelisib against HCC827, A549, and HEL cell lines were not available in the reviewed literature, precluding a direct comparison for these lines.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Both compound 13k and Alpelisib exert their anticancer effects by targeting the PI3K signaling pathway, a critical regulator of cellular processes.

Compound 13k is a potent inhibitor of PI3Kα with an IC50 value of 1.94 nM. By inhibiting PI3Kα, it effectively blocks the downstream signaling cascade, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.

Alpelisib is a selective inhibitor of the p110α isoform of PI3K. This targeted inhibition disrupts the aberrant signaling caused by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit. The downstream effects include reduced cell proliferation and increased programmed cell death (apoptosis) in cancer cells harboring these mutations.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", style=filled]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", style=filled]; PI3K [label="PI3K", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", style=filled]; PIP3 [label="PIP3", fillcolor="#F1F3F4", style=filled]; Akt [label="Akt", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nGrowth, Survival", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Compound13k [label="Compound 13k", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpelisib [label="Alpelisib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates "]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label=" activates "]; Akt -> mTOR [label=" activates "]; mTOR -> Proliferation; Compound13k -> PI3K [label=" inhibits ", color="#EA4335", style=dashed, arrowhead=tee]; Alpelisib -> PI3K [label=" inhibits ", color="#EA4335", style=dashed, arrowhead=tee]; } .dot PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

The determination of the in vitro anticancer activity of both compounds relies on standardized cell-based assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 13k or Alpelisib) or a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed cancer cells\nin 96-well plates", fillcolor="#F1F3F4", style=filled]; treat [label="Treat with Compound 13k\nor Alpelisib", fillcolor="#F1F3F4", style=filled]; incubate1 [label="Incubate for 72h", fillcolor="#F1F3F4", style=filled]; add_mtt [label="Add MTT solution", fillcolor="#F1F3F4", style=filled]; incubate2 [label="Incubate for 2-4h", fillcolor="#F1F3F4", style=filled]; solubilize [label="Add solubilization\nsolution (e.g., DMSO)", fillcolor="#F1F3F4", style=filled]; read [label="Measure absorbance", fillcolor="#F1F3F4", style=filled]; analyze [label="Calculate IC50 values", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> treat; treat -> incubate1; incubate1 -> add_mtt; add_mtt -> incubate2; incubate2 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; } .dot Experimental Workflow for MTT Assay

Conclusion

The 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, compound 13k, demonstrates potent in vitro anticancer activity across a range of cancer cell lines, with particularly high efficacy against non-small cell lung cancer cells. Its mechanism of action through PI3Kα inhibition aligns it with targeted therapies like Alpelisib. While a direct comparison is limited by the lack of publicly available IC50 data for Alpelisib against several of the tested cell lines, the existing data for MCF-7 cells suggests that compound 13k has comparable, if not slightly more potent, activity.

These findings underscore the potential of this novel imidazo[1,2-a]pyridine derivative as a lead compound for the development of new anticancer agents. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive comparative profile against established drugs like Alpelisib.

In Vitro Validation of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile as a PI3K/mTOR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of a representative Imidazo[1,2-a]pyridine-based compound, 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (referred to herein as Compound I), with other established dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and signal transduction.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target agents.[1]

Comparative Analysis of In Vitro Inhibitory Activity

The inhibitory potency of Compound I against key isoforms of PI3K and mTOR is presented below in comparison to well-characterized dual PI3K/mTOR inhibitors: Gedatolisib (PF-05212384), Omipalisib (GSK2126458), and BEZ235 (Dactolisib). The data, summarized in Table 1, is derived from various in vitro kinase assays.

CompoundPI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)mTOR (IC50/Ki, nM)
Compound I (Representative) <100Not AvailableNot AvailableNot Available<100
Gedatolisib (PF-05212384) 0.4[2]6[2]8[2]6[2]1.6
Omipalisib (GSK2126458) 0.019 (Ki)[3]0.13 (Ki)[3]0.024 (Ki)[3]0.06 (Ki)[3]0.18 (mTORC1 Ki)[3] / 0.3 (mTORC2 Ki)[3]
BEZ235 (Dactolisib) 475756

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki represents the inhibition constant. Data for Compound I is based on representative compounds from the imidazo[1,2-a]pyridine scaffold.[4]

Signaling Pathway and Experimental Workflow

To provide a clear visual context, the PI3K/mTOR signaling pathway and a standard in vitro validation workflow are illustrated below.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: The PI3K/AKT/mTOR Signaling Pathway.

experimental_workflow start Start: Compound Synthesis (this compound) biochemical_assay Biochemical Kinase Assays (PI3K & mTOR) start->biochemical_assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 cellular_assay Cell-Based Assays (e.g., Western Blot for p-AKT, p-S6K) determine_ic50->cellular_assay assess_pathway Assess Pathway Inhibition cellular_assay->assess_pathway proliferation_assay Cell Proliferation Assays (e.g., MTS/WST-1) assess_pathway->proliferation_assay evaluate_antiproliferative Evaluate Anti-proliferative Effects proliferation_assay->evaluate_antiproliferative end End: Lead Candidate Selection evaluate_antiproliferative->end

Caption: In Vitro Validation Workflow.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to validate PI3K/mTOR inhibitors.

1. PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay quantifies the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), the product of PI3K activity on its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).[5][6]

  • Reagent Preparation :

    • 1x Reaction Buffer : Prepare a solution containing 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[7]

    • ATP Solution : Prepare a stock solution of 10 mM ATP in water. The final assay concentration is typically between 100-200 µM.[8]

    • PIP2 Substrate : Dilute a 1 mM PIP2 stock in 1x Reaction Buffer to the desired final concentration (e.g., 10 µM).[5]

    • PI3Kα Enzyme : Dilute recombinant PI3Kα to the required concentration in the PIP2-containing reaction buffer.

    • Inhibitor Dilutions : Perform serial dilutions of the test compound (e.g., Compound I) in 100% DMSO.

  • Assay Procedure :

    • Add 0.5 µL of the inhibitor dilutions or DMSO (for controls) to the wells of a 384-well plate.[5]

    • Add 14.5 µL of the PI3Kα enzyme/PIP2 substrate solution to the wells. For "minus enzyme" controls, add the PIP2 substrate solution without the enzyme.[5]

    • Initiate the kinase reaction by adding 5 µL of the ATP working solution to all wells.

    • Incubate the plate at room temperature for 30-60 minutes.[5][7]

    • Stop the reaction by adding 5 µL of a stop solution (e.g., EDTA-containing buffer).[5]

    • Add 5 µL of the detection mix, which includes a Europium-labeled anti-GST antibody, a GST-tagged PH domain, and Streptavidin-Allophycocyanin (APC).[9]

    • Incubate for at least 2 hours at room temperature, protected from light.[5]

    • Read the HTRF ratio on a compatible plate reader. A decrease in signal indicates the production of PIP3 and, therefore, PI3Kα activity.

2. mTOR Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a known mTOR substrate, such as 4E-BP1 or p70S6K.[10][11]

  • Reagent Preparation :

    • 1x Kinase Buffer : Prepare a solution containing 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[7]

    • ATP Solution : Prepare a 10 mM stock solution in water. The final concentration in the assay is typically 100-500 µM.[7]

    • mTOR Enzyme : Use active, recombinant mTOR. Dilute in kinase buffer to the desired concentration.

    • mTOR Substrate : Use an inactive substrate such as GST-4E-BP1 or inactive p70S6K (e.g., 1 µg per reaction).[7]

    • Inhibitor Dilutions : Prepare a serial dilution of the test compound in DMSO.

  • Assay Procedure :

    • Set up the kinase reaction by combining the mTOR enzyme, substrate, and inhibitor dilutions in the kinase buffer.

    • Initiate the reaction by adding the ATP/MgCl₂ solution.

    • Incubate at 30°C for 30-60 minutes.[7][10]

    • Stop the reaction by adding 4x SDS-PAGE sample buffer.[10]

    • Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K Thr389 or anti-phospho-4E-BP1 Thr37/46).[7]

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL reagent.

    • Quantify the band intensity to determine the percentage of inhibition at different inhibitor concentrations and calculate the IC50 value.

3. Cellular Western Blot Analysis

This assay assesses the inhibition of the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation status of downstream targets.[12][13]

  • Cell Culture and Treatment :

    • Plate cancer cell lines with a known active PI3K/mTOR pathway (e.g., BT474, T47D) and grow to 70-80% confluency.[7]

    • Optionally, serum-starve the cells for 4-16 hours to reduce basal pathway activity.[7]

    • Treat the cells with a dose range of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).[7]

  • Lysate Preparation :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[7]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting :

    • Normalize the protein amounts for all samples, add SDS-PAGE sample buffer, and denature by boiling.

    • Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[7]

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.[7] Key antibodies include those against p-AKT (Ser473), p-p70S6K (Thr389), p-S6 (Ser235/236), and p-4E-BP1 (Thr37/46). Also probe for total protein levels and a loading control (e.g., β-Actin).[7]

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.

    • Analyze the changes in the phosphorylation of downstream effectors to confirm pathway inhibition.

References

Comparative study of different synthetic routes for imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The development of efficient and versatile synthetic methods to access this scaffold is crucial for advancing drug discovery and materials innovation. This guide provides a comparative overview of several key synthetic routes for the preparation of imidazo[1,2-a]pyridines, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction workflows.

Comparative Analysis of Synthetic Routes

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, substrate availability, and reaction conditions. This section summarizes and compares four prominent methods: the Tschitschibabin Reaction, the Groebke-Blackburn-Bienaymé (GBB) Reaction, the Ortoleva-King Reaction, and a Copper-Catalyzed Three-Component Reaction.

Synthetic Route Reactants Catalyst/Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneNone60 °C, solvent-free, 20 min83-91%[1][2]High yields, short reaction times, catalyst- and solvent-free, simple workup.[1][2][3]Limited availability of diverse α-haloketones.
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine, Aldehyde, Isocyanidep-Toluenesulfonic acid (TsOH)Ethanol, Room Temperature, Sonication, 3 h77-91%[4]One-pot, high atom economy, access to diverse 3-aminoimidazo[1,2-a]pyridines.[5]Requires handling of isocyanides, which can be toxic.
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneIodine (I₂)Neat, 110 °C, 4 h then NaOH, 100 °C, 1 h40-60%[6]One-pot synthesis from readily available acetophenones.[6]Moderate yields, high temperatures required.
Copper-Catalyzed 3-Component Reaction 2-Aminopyridine, Aldehyde, AlkyneCopper(I) iodide (CuI)Toluene, RefluxExcellent yields[7]High efficiency and functional group tolerance.[7]Requires a metal catalyst, which may need to be removed from the final product.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed above.

Tschitschibabin Reaction (Catalyst- and Solvent-Free)

This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridine.

Procedure: A mixture of 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol) is heated at 60 °C for 20 minutes.[1][2] After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate. The resulting solid is then filtered, washed with water, and dried to afford the pure product.

Groebke-Blackburn-Bienaymé (GBB) Reaction (Sonochemical Synthesis)

This protocol details the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

Procedure: In a sealed tube, to a solution of furfural (1.0 equiv.) in ethanol (1.0 M), 2-aminopyridine (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), and p-toluenesulfonic acid monohydrate (10 mol%) are sequentially added. The reaction mixture is then sonicated at room temperature for 3 hours.[4][8] Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (using a mixture of hexane and ethyl acetate as eluent) to give the desired product.[8]

Ortoleva-King Reaction (One-Pot Synthesis)

This protocol outlines the synthesis of 2-phenylimidazo[1,2-a]pyridine.

Procedure: A mixture of 2-aminopyridine (2.3 equiv.), acetophenone (1.0 equiv.), and iodine (1.2 equiv.) is heated at 110 °C for 4 hours.[6] The reaction mixture is then cooled, and an excess of aqueous sodium hydroxide is added. The mixture is heated at 100 °C for 1 hour.[6] After cooling to room temperature, the product is extracted with a suitable organic solvent. The organic layer is then washed with water, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Copper-Catalyzed Three-Component Reaction

This protocol describes a general procedure for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.

Procedure: A mixture of 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), a terminal alkyne (1.2 mmol), and a catalytic amount of copper(I) iodide in a suitable solvent such as toluene is heated at reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired imidazo[1,2-a]pyridine.

Reaction Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow and key steps of the described synthetic routes.

Tschitschibabin_Reaction Reactants 2-Aminopyridine + α-Haloketone Intermediate N-Alkylation Reactants->Intermediate Heat (60°C) Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Dehydration

Caption: Workflow for the Tschitschibabin Reaction.

GBB_Reaction Reactants 2-Aminopyridine + Aldehyde + Isocyanide Iminium_Ion Iminium Ion Formation Reactants->Iminium_Ion Acid Catalyst (TsOH) Nitrile_Addition Isocyanide Addition Iminium_Ion->Nitrile_Addition Cyclization Intramolecular Cyclization Nitrile_Addition->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product

Caption: Workflow for the Groebke-Blackburn-Bienaymé Reaction.

Ortoleva_King_Reaction Reactants 2-Aminopyridine + Acetophenone Pyridinium_Ylide Pyridinium Ylide Formation Reactants->Pyridinium_Ylide Iodine, Heat Cyclization Intramolecular Cyclization Pyridinium_Ylide->Cyclization Base (NaOH) Aromatization Aromatization Cyclization->Aromatization Product Imidazo[1,2-a]pyridine Aromatization->Product

Caption: Workflow for the Ortoleva-King Reaction.

Copper_Catalyzed_Reaction Reactants 2-Aminopyridine + Aldehyde + Alkyne Propargylamine A³ Coupling Reactants->Propargylamine Cu(I) Catalyst Cyclization Intramolecular Cyclization Propargylamine->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: Workflow for the Copper-Catalyzed Three-Component Reaction.

References

Benchmarking Kinase Selectivity: A Comparative Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile, in particular, have garnered significant interest for their potential as targeted therapeutic agents. This guide provides a comparative analysis of the kinase selectivity of these compounds and their close analogs, supported by experimental data and detailed protocols to aid in the evaluation and development of novel kinase inhibitors.

Comparative Kinase Selectivity

The kinase selectivity of imidazo[1,2-a]pyridine derivatives is a critical determinant of their therapeutic window and potential off-target effects. While a comprehensive head-to-head comparison of a wide range of this compound derivatives against a standardized kinase panel is not publicly available, data from various studies on structurally related compounds provide valuable insights into the selectivity profile of this chemical class.

Below is a summary of the kinase inhibition data for representative imidazo[1,2-a]pyridine derivatives. It is important to note that these compounds were evaluated in different assays and against different kinase panels, which should be taken into consideration when comparing their selectivity profiles.

Compound IDPrimary Target(s)Testing ConcentrationKinase Panel SizeKey Off-Target(s) (>65% inhibition/wash-off)Reference
Compound 24 FLT34.5 nM97TRKA[1]
Compound 28e Nek2Not specifiedNot specifiedNot specified[2]
Various Derivatives c-KITNot specifiedWide panelSelective against a wide panel of kinases[3][4]
Compound 27e Aurora A, Aurora B, FLT31 µM442FLT1, JAK2, RET, PDGFRB[5]

Note: The data presented above is a compilation from multiple sources and direct comparison should be made with caution. For detailed structure-activity relationship (SAR) studies, please refer to the cited literature.[2][6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase selectivity data, detailed and validated experimental protocols are essential. Below are representative protocols for commonly employed kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well of a 384-well plate.

    • Add 5 µL of the diluted test compound or DMSO (control) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at 30°C.

  • Signal Detection:

    • Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Kinase Selectivity Profiling (Competition Binding Assay)

This protocol outlines a method for assessing the selectivity of a compound against a broad panel of kinases.

Materials:

  • Kinase panel (e.g., DiscoverX KINOMEscan™)

  • Test compound

  • Assay buffer

  • Affinity beads

  • Detection reagents

Procedure:

  • Assay Preparation: A proprietary kinase-tagged phage and a compound of interest are incubated with an immobilized ligand that binds to the ATP site of the kinase.

  • Competition: The test compound is added to the mixture. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is measured. The results are typically reported as the percentage of kinase that is washed off by the test compound at a specific concentration.

  • Data Analysis: The percentage of "wash-off" is calculated for each kinase in the panel. A higher percentage indicates a stronger interaction between the test compound and the kinase.

Visualizing Kinase Signaling and Experimental Workflows

To better understand the context of kinase inhibition and the experimental processes involved, the following diagrams illustrate a key signaling pathway and a typical workflow for kinase selectivity profiling.

Signaling_Pathway FLT3 FLT3 RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FLT3 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Imidazo[1,2-a]pyridine derivative) Incubation Incubation of Compound with Kinase Panel Compound->Incubation KinasePanel Kinase Panel KinasePanel->Incubation Measurement Measurement of Kinase Activity/Binding Incubation->Measurement DataProcessing Data Processing (% Inhibition or Kd) Measurement->DataProcessing SelectivityProfile Generation of Selectivity Profile DataProcessing->SelectivityProfile

References

Unveiling the Kinase Selectivity of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile against a panel of kinases, juxtaposed with the well-characterized inhibitor, Quizartinib. All presented data for this compound is hypothetical and for illustrative purposes.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of kinase targets. Derivatives of this scaffold have shown potent inhibitory activity against kinases such as c-KIT and FMS-like tyrosine kinase 3 (FLT3).[1] This guide focuses on a representative compound, this compound, and explores its hypothetical selectivity profile in the context of FLT3 inhibition, a critical target in acute myeloid leukemia (AML).[1][2]

Comparative Kinase Inhibition Profile

To contextualize the selectivity of this compound, its hypothetical inhibition data is compared against Quizartinib, a potent and selective FLT3 inhibitor. The data, presented as IC50 (nM), showcases the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.

Kinase TargetThis compound (IC50 nM)Quizartinib (IC50 nM)
FLT3 1.5 1.1
c-KIT2527
PDGFRα75110
PDGFRβ8093
VEGFR2150250
ABL1>1000>1000
SRC>1000>1000
LCK>1000>1000
EGFR>1000>1000
HER2>1000>1000

Note: The IC50 values for this compound are hypothetical and for comparative purposes only. The IC50 values for Quizartinib are representative values from published literature.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to generate the type of data presented above.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • Test compound (this compound or Quizartinib)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/ml BSA)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. Serial dilutions are then made to achieve a range of desired concentrations.

  • Reaction Setup: In each well of a 96-well plate, the following are added in order:

    • Kinase reaction buffer

    • Test compound at various concentrations

    • Purified kinase enzyme

    • Peptide substrate

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Washing: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Scintillation fluid is added to each well of the dried filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The raw counts are converted to percent inhibition relative to a control reaction with no inhibitor. The IC50 values are then calculated by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of FLT3 inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Reaction Incubation Washing Washing Reaction Incubation->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for a typical radiometric kinase inhibition assay.

G FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation FLT3 Receptor->Dimerization & Autophosphorylation STAT5 STAT5 Dimerization & Autophosphorylation->STAT5 PI3K/Akt PI3K/Akt Dimerization & Autophosphorylation->PI3K/Akt RAS/MAPK RAS/MAPK Dimerization & Autophosphorylation->RAS/MAPK Cell Proliferation & Survival Cell Proliferation & Survival STAT5->Cell Proliferation & Survival PI3K/Akt->Cell Proliferation & Survival RAS/MAPK->Cell Proliferation & Survival This compound This compound This compound->Dimerization & Autophosphorylation

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of two prominent imidazopyridine isomers, supported by experimental data and detailed methodologies.

The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, is a privileged structure in medicinal chemistry, largely due to its structural similarity to purines.[1][2] This has led to the exploration of its various isomers as potent biological agents. Among these, imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine have emerged as particularly promising frameworks for the development of novel therapeutics. While both isomers exhibit a broad spectrum of biological activities, their distinct nitrogen placement imparts unique physicochemical properties that influence their target interactions and overall pharmacological profiles. This guide provides a detailed, data-driven comparison of their bioactivities, focusing on their anticancer, kinase inhibitory, and antimicrobial properties.

Anticancer Activity: A Tale of Two Scaffolds

Both imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines have demonstrated significant potential as anticancer agents, often through the inhibition of key cellular signaling pathways.

Imidazo[1,2-a]pyridines have been extensively investigated for their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] Notably, certain derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[3][5] For instance, a series of imidazo[1,2-a]pyridine derivatives were synthesized as PI3Kα inhibitors, with one compound exhibiting a potent IC50 of 2 nM.[3] Another study reported that novel imidazo[1,2-a]pyridines induced G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells, with IC50 values ranging from 9.7 to 44.6 µM.[3]

Imidazo[4,5-b]pyridines , owing to their close structural resemblance to purine nucleosides, have been effectively developed as kinase inhibitors, a key strategy in cancer therapy.[1][6] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7][8] For example, a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative activities in HCT-116 and MCF-7 cancer cell lines and demonstrated significant CDK9 inhibitory activity.[8] Another study reported imidazo[4,5-b]pyridine derivatives with potent anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory IC50 values ranging from 0.63 to 1.32 μM.[7]

Comparative Anticancer Activity Data
ScaffoldCompound/DerivativeCancer Cell LineBioactivity (IC50/EC50)Reference
Imidazo[1,2-a]pyridine Compound 6 A375 (Melanoma)9.7 µM[3]
WM115 (Melanoma)12.3 µM[3]
HeLa (Cervical)15.8 µM[3]
PI3Kα inhibitorT47D (Breast)>10 µM[3]
Compound 12 A375 (Melanoma)0.14 µM[9]
HeLa (Cervical)0.21 µM[9]
IP-5HCC1937 (Breast)45 µM[10][11]
IP-6HCC1937 (Breast)47.7 µM[10][11]
Compound 12 HT-29 (Colon)4.15 µM[12]
Compound 18 MCF-7 (Breast)14.81 µM[12]
Imidazo[4,5-b]pyridine Compound 10 SW620 (Colon)0.4 µM[13][14]
Compound 14 SW620 (Colon)0.7 µM[13][14]
CDK9 InhibitorsMCF-7 (Breast)0.63-1.32 µM[7]
HCT116 (Colon)0.63-1.32 µM[7]
Compounds 3h, 3j MCF-7, BT-474 (Breast)Prominent Activity[15]

Kinase Inhibition: Targeting the Engines of Cellular Proliferation

The ability to inhibit protein kinases is a hallmark of many successful cancer drugs. Both imidazopyridine isomers have proven to be versatile scaffolds for designing potent and selective kinase inhibitors.

Imidazo[1,2-a]pyridines have been successfully developed as inhibitors for a variety of kinases, including PI3K, Akt, mTOR, and receptor tyrosine kinases like IGF-1R.[5][16][17] The development of dual PI3K/mTOR inhibitors from this scaffold highlights its potential for targeting multiple nodes in a signaling pathway.[5] Furthermore, imidazo[1,2-a]pyridine-based peptidomimetics have been designed to inhibit Akt, demonstrating the scaffold's utility in mimicking substrate interactions.[17][18]

Imidazo[4,5-b]pyridines are particularly well-known for their kinase inhibitory properties.[1] Their structural analogy to purines allows them to effectively compete with ATP for the kinase binding site.[6] This has led to the development of inhibitors for a wide range of kinases, including TrkA, Aurora kinases, and CDKs.[2][7][19] The discovery of disubstituted imidazo[4,5-b]pyridines as potent TrkA inhibitors with subnanomolar cellular potencies underscores the power of this scaffold in kinase-targeted drug discovery.[19]

Comparative Kinase Inhibitory Activity
ScaffoldTarget KinaseInhibitor/DerivativeBioactivity (IC50)Reference
Imidazo[1,2-a]pyridine PI3KαOxadiazole derivative2 nM[3]
PI3KαCompound 2g 1.8 nM[9]
PI3KαCompound 12 2.8 nM[9]
Akt1Compound 11 0.64 µM[18]
Mer/AxlCompound 32 Highly Selective[20]
Imidazo[4,5-b]pyridine TrkACompound 2d Subnanomolar[19]
TrkACompound 3a Subnanomolar[19]
CDK9Various derivatives0.63-1.32 µM[7]
Methionyl-tRNA synthetaseCompound 20 < 50 nM[2]
Cathepsin SCompound 33 25 nM[2]

Antimicrobial and Other Bioactivities

Beyond their anticancer and kinase inhibitory roles, both scaffolds have shown promise in other therapeutic areas.

Imidazo[1,2-a]pyridines have been evaluated for their antibacterial, antifungal, and antimycobacterial activities.[21] Some derivatives have shown activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis.[21]

Imidazo[4,5-b]pyridines have also been explored for their antimicrobial properties.[2] Additionally, they have been investigated as antiviral agents, with some derivatives showing moderate activity against the respiratory syncytial virus (RSV).[13] Other reported activities include potential treatments for autoimmune disorders and antitrypanosomal agents.[2]

Comparative Antimicrobial and Other Activities
ScaffoldActivityOrganism/TargetBioactivity (MIC/EC50)Reference
Imidazo[1,2-a]pyridine AntibacterialS. aureus, S. epidermidisVarying degrees[21]
AntimycobacterialM. tuberculosis H37RvVarying degrees[21]
Imidazo[4,5-b]pyridine AntibacterialE. coliMIC 32 µM (Compound 14)[13]
AntiviralRespiratory Syncytial Virus (RSV)EC50 21 µM (Compound 7)[13]
AntifungalErysiphe graminis, Puccinia polysoraPotent activity[22]
AntitrypanosomalTrypanosoma bruceiEC50 39 nM (Compound 20)[2]

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 48 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[3][10]

  • Trypan Blue Exclusion Assay: Cells are treated with the compounds, harvested, and stained with trypan blue. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer to assess cytotoxicity.[10][11]

Apoptosis and Cell Cycle Analysis
  • Annexin V/Propidium Iodide (PI) Staining: Treated and untreated cells are stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive) is quantified using flow cytometry.[3]

  • Cell Cycle Analysis by Flow Cytometry: Cells are fixed, treated with RNase, and stained with PI. The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3]

Kinase Inhibition Assays
  • In Vitro Kinase Assay: The inhibitory activity of compounds against specific kinases is often measured using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or radioactivity-based assays. The assay typically involves incubating the kinase, substrate, ATP, and the test compound. The amount of product formed (e.g., ADP or phosphorylated substrate) is then quantified to determine the extent of kinase inhibition.[8]

  • Scintillation Proximity Assay (SPA): This method is used for screening compound libraries. For PI3Kα, for example, the assay measures the incorporation of [γ-33P]ATP into a biotinylated lipid substrate, which is captured by streptavidin-coated SPA beads. The proximity of the radiolabeled product to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.[9]

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the compounds against bacterial or fungal strains is determined by the broth microdilution method in 96-well microtiter plates. Serial dilutions of the compounds are incubated with a standardized inoculum of the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[13][21]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Signaling_Pathway Imidazo[1,2-a]pyridine Inhibition of PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow General Workflow for Anticancer Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Data Analysis a Synthesized Imidazopyridine Derivatives b Cell Viability Assay (e.g., MTT) a->b c Apoptosis Assay (Annexin V/PI) b->c d Cell Cycle Analysis (Flow Cytometry) b->d e Kinase Inhibition Assay b->e f Determine IC50/EC50 Values c->f d->f e->f

Caption: A typical workflow for screening the anticancer bioactivity of imidazopyridine compounds.

Scaffold_Comparison Structural Comparison and Key Bioactivities Scaffold1 Imidazo[1,2-a]pyridine PI3K/Akt/mTOR Inhibition Anticancer Antimicrobial Scaffold2 Imidazo[4,5-b]pyridine Broad Kinase Inhibition (CDK, TrkA) Anticancer Antiviral

Caption: A summary of the primary bioactivities of the two imidazopyridine isomers.

Conclusion

Both imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine scaffolds are rich sources of biologically active compounds with significant therapeutic potential. The imidazo[1,2-a]pyridine core has been particularly successful in generating inhibitors of the PI3K/Akt/mTOR pathway, while the imidazo[4,5-b]pyridine scaffold, with its purine-like structure, has proven to be a versatile template for the design of a wide array of kinase inhibitors. The choice of scaffold for a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in navigating the chemical space of these two important heterocyclic systems.

References

Efficacy of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile in Imatinib-Resistant Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential efficacy of the novel compound 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile in cancer models that have developed resistance to imatinib. Due to the limited publicly available data on this specific compound, this document outlines a proposed research and evaluation strategy, drawing comparisons with established second and third-generation tyrosine kinase inhibitors (TKIs).

Introduction to Imatinib Resistance

Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by targeting the BCR-ABL and c-KIT kinases, respectively. However, a significant challenge in the long-term treatment of these cancers is the development of resistance to imatinib. The primary mechanism of resistance is the acquisition of point mutations in the kinase domain of BCR-ABL or c-KIT, which prevents effective binding of imatinib.[1] Other mechanisms include the amplification of the BCR-ABL gene and the activation of alternative signaling pathways.[2] This has necessitated the development of new generations of TKIs to overcome this resistance.

The Promise of Novel Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors. Various derivatives have demonstrated potent anticancer activities.[3] Notably, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown inhibitory activity against imatinib-resistant c-KIT mutations, suggesting the potential of this chemical class in overcoming TKI resistance.[4][5] While specific data for this compound is not yet available, its structural similarity to other biologically active imidazopyridines warrants investigation into its potential as a novel TKI.

Comparative Landscape of Imatinib Alternatives

To effectively evaluate the potential of this compound, its performance should be benchmarked against existing second and third-generation TKIs used for imatinib-resistant cancers.

Drug ClassGeneric Name(s)Key Targeted Mutations (in addition to wild-type)
Second-Generation TKIs Dasatinib, Nilotinib, BosutinibEffective against a broad range of imatinib-resistant mutations, but not T315I.
Third-Generation TKIs PonatinibEffective against the T315I mutation and other resistant mutants.

Proposed Experimental Evaluation of this compound

The following sections outline key experiments to assess the efficacy of this compound in imatinib-resistant cancer models.

In Vitro Efficacy Assessment

Objective: To determine the cytotoxic and kinase inhibitory activity of this compound against imatinib-sensitive and -resistant cancer cell lines.

Table 1: Proposed In Vitro Efficacy Comparison

CompoundCell LineBCR-ABL MutationIC50 (nM)
This compound K562Wild-typeHypothetical Data
K562-RImatinib-Resistant (e.g., T315I)Hypothetical Data
Ba/F3 p210Wild-typeHypothetical Data
Ba/F3 p210 T315IT315IHypothetical Data
Imatinib K562Wild-type~200-500
K562-RImatinib-Resistant (e.g., T315I)>10,000
Dasatinib K562Wild-type<1
K562-RImatinib-Resistant (e.g., T315I)>500
Ponatinib K562Wild-type~5
K562-RImatinib-Resistant (e.g., T315I)~40
  • Cell Culture: Culture imatinib-sensitive (e.g., K562) and imatinib-resistant (e.g., K562-R with a known mutation) CML cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound, imatinib, dasatinib, and ponatinib for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Mechanism of Action: Kinase Inhibition and Signaling Pathway Analysis

Objective: To determine if this compound inhibits the BCR-ABL kinase and its downstream signaling pathways.

BcrAbl_Signaling_Pathway cluster_inhibition Inhibition BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Imatinib Imatinib Imatinib->BCR_ABL Inhibits Compound_X This compound Compound_X->BCR_ABL Hypothesized Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

BCR-ABL Signaling and Hypothesized Inhibition
  • Cell Treatment and Lysis: Treat imatinib-resistant cells with this compound at various concentrations for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[6]

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated BCR-ABL (p-BCR-ABL), total BCR-ABL, phosphorylated CrkL (p-CrkL), total CrkL, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of BCR-ABL and its downstream targets.

In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor activity of this compound in a murine xenograft model of imatinib-resistant CML.

InVivo_Workflow start Imatinib-Resistant K562-R Cells injection Subcutaneous Injection into Immunodeficient Mice start->injection tumor_growth Tumor Growth (to ~100-200 mm³) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment: - Vehicle - Imatinib - Ponatinib - Compound X randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Growth Delay Analysis monitoring->endpoint

In Vivo Xenograft Model Workflow
  • Cell Implantation: Subcutaneously inject imatinib-resistant K562 cells into the flanks of immunodeficient mice (e.g., NOD/SCID).[7]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer this compound, a negative control (vehicle), and positive controls (imatinib and ponatinib) orally or via intraperitoneal injection daily.

  • Monitoring: Measure tumor volume and body weight two to three times per week.

  • Endpoint Analysis: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Conclusion

While direct experimental evidence for the efficacy of this compound in imatinib-resistant cancer models is currently lacking, its structural features and the known anticancer potential of the imidazo[1,2-a]pyridine scaffold make it a compound of interest for further investigation. The experimental framework outlined in this guide provides a robust strategy for its evaluation and comparison with established therapies. The successful development of novel, potent, and selective TKIs remains a critical goal to improve outcomes for patients with imatinib-resistant malignancies.

References

Comparative Docking Studies of Imidazo[1,2-a]pyridine Analogs in Kinase Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of imidazo[1,2-a]pyridine analogs, focusing on their performance in the active sites of various kinases. It synthesizes experimental data from multiple studies to offer an objective overview, complete with detailed methodologies and visual representations of key signaling pathways and experimental workflows.

The dysregulation of protein kinases is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making them a major focus of drug discovery efforts. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds, with several analogs demonstrating significant inhibitory activity against a range of kinases. This guide delves into the quantitative data, experimental protocols, and underlying biological pathways to facilitate further research and development in this area.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the in vitro efficacy of various imidazo[1,2-a]pyridine analogs against several key kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater inhibitory activity.

Table 1: Inhibitory Activity against DYRK1A and CLK1
Compound IDTarget KinaseIC50 (µM)Reference
4c CLK10.7[1][2]
DYRK1A2.6[1][2]
ML315 DYRK1A0.282[3]
CLK10.068[3]

Note: Data for different compounds are sourced from separate studies and may have been determined under varying experimental conditions.

Table 2: Inhibitory Activity against MARK4
Compound IDTarget KinaseIC50 (µM)Binding Affinity (kcal/mol)Reference
Phenothiazine-imidazo[1,2-a]pyridine 6a MARK4--8.1[4][5]
Phenothiazine-imidazo[1,2-a]pyridine 6h MARK4--10.4[4][5]

Note: For these compounds, binding affinities from molecular docking studies are provided as a measure of potential inhibitory activity.

Table 3: Cytotoxicity against Cancer Cell Lines
Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
HB9 A549Lung Cancer50.56[6][7]
HB10 HepG2Liver Carcinoma51.52[6][7]

Note: Cytotoxicity assays, while not direct measures of kinase inhibition, are often used to assess the anticancer potential of kinase inhibitors.

Experimental Protocols

A clear and reproducible experimental protocol is fundamental to the scientific process. Below are detailed methodologies for key experiments cited in the study of imidazo[1,2-a]pyridine analogs.

Molecular Docking Protocol for Imidazo[1,2-a]pyridine Analogs against MARK4

This protocol is based on the methodology described for the docking of phenothiazine-containing imidazo[1,2-a]pyridine derivatives against the MARK4 protein.[4][5]

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target kinase (e.g., MARK4) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges.

    • The 2D structures of the imidazo[1,2-a]pyridine analogs are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are then energetically minimized.

  • Grid Generation:

    • A grid box is defined around the active site of the kinase. The size and center of the grid are determined based on the co-crystallized ligand or by identifying the key residues of the ATP-binding pocket.

  • Molecular Docking:

    • Molecular docking is performed using software such as AutoDock Vina or Schrödinger Glide.

    • The prepared ligands are docked into the defined grid box of the receptor protein.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis:

    • The binding affinity of each ligand is estimated using a scoring function, which calculates the free energy of binding (in kcal/mol).

    • The docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase's active site.

  • Validation:

    • The docking protocol is validated by redocking the co-crystallized ligand into the active site of the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[8]

In Vitro Kinase Inhibition Assay (General Protocol)

This is a generalized protocol for determining the IC50 values of kinase inhibitors.

  • Reaction Setup: The kinase, a specific substrate (protein or peptide), and varying concentrations of the imidazo[1,2-a]pyridine inhibitor are combined in a reaction buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP (often radiolabeled, e.g., ³³P-γ-ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow the kinase to phosphorylate the substrate.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the radioactivity.[3] In luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured as a luminescent signal.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine analogs and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Conversion & Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Affinity) docking->scoring analysis Pose Visualization & Interaction Analysis scoring->analysis PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation promotes ImidazoPyridine Imidazo[1,2-a]pyridine Analog ImidazoPyridine->PI3K inhibits DYRK1A_CLK1_pathway DYRK1A DYRK1A SplicingFactors Splicing Factors (e.g., SR proteins) DYRK1A->SplicingFactors phosphorylates CLK1 CLK1 CLK1->SplicingFactors phosphorylates AltSplicing Alternative Splicing SplicingFactors->AltSplicing regulates GeneExpression Altered Gene Expression AltSplicing->GeneExpression ImidazoPyridine Imidazo[1,2-a]pyridine Analog ImidazoPyridine->DYRK1A inhibits ImidazoPyridine->CLK1 inhibits

References

Safety Operating Guide

Navigating the Disposal of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS: 55843-91-9), a heterocyclic compound containing a nitrile group. Adherence to these guidelines is vital for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors. Direct contact with skin and eyes should be strictly avoided. In the event of a spill, the material should be carefully swept up using an inert absorbent material and placed into a designated, sealed container for hazardous waste.

Hazard and Disposal Information Summary

Hazard CategoryAssociated Risks and PrecautionsSource Compound(s)
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin. Wear appropriate PPE at all times.Benzonitrile
Environmental Hazard Potentially harmful to aquatic life. Prevent release into the environment.Benzonitrile
Reactivity Avoid contact with strong acids, strong bases, and strong oxidizing agents.Benzonitrile
Combustibility May be combustible. Keep away from heat and open flames.Benzonitrile

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as hazardous waste in strict accordance with local, regional, and national regulations.

  • Waste Identification and Segregation :

    • All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.

    • This waste stream should be segregated from other laboratory waste to prevent accidental mixing and potential chemical reactions.

  • Containerization and Labeling :

    • Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container.

    • The container must be clearly labeled with the full chemical name, "this compound," the CAS number "55843-91-9," and the appropriate hazardous waste symbols as required by your institution and local regulations.

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from sources of heat, ignition, and incompatible materials.

  • Arrangement for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide the disposal contractor with a complete and accurate description of the waste.

    • Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for organic nitrile compounds.[1]

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Handling cluster_waste_collection Waste Collection and Storage cluster_final_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Chemical Fume Hood A->B C Identify as Hazardous Waste B->C D Segregate from Other Waste C->D E Collect in a Labeled, Compatible Container D->E F Store in a Designated Hazardous Waste Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Professional Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. It is crucial to always consult your institution's specific hazardous waste management plan and safety officers for any additional local requirements.

References

Personal protective equipment for handling 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1][2] For prolonged handling or potential for significant contact, consider double-gloving or using thicker, heavy-duty nitrile gloves.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[2]
Eye and Face Protection Safety glasses with side shields or gogglesRequired to protect against splashes and chemical vapors.[1] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1]
Body Protection Laboratory coatA lab coat should be worn to protect skin and personal clothing from splashes or splattering.[1][3]
Respiratory Protection Use in a well-ventilated areaAll handling should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[4][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a formal risk assessment.
Foot Protection Closed-toe shoesRequired to protect feet from spills and falling objects.[1][3]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling the compound, ensure all required PPE is correctly worn.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents to avoid leaving the designated work area.

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

    • Avoid the formation of dust.

    • Wash hands thoroughly after handling, even if gloves were worn.[6][7]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_containment Containment cluster_waste_disposal Disposal waste_solid Solid Waste (unused compound, contaminated items) segregate_solid Segregate as Hazardous Solid Waste waste_solid->segregate_solid waste_liquid Liquid Waste (solutions containing the compound) segregate_liquid Segregate as Hazardous Liquid Waste waste_liquid->segregate_liquid contain_solid Place in a Labeled, Sealed Container segregate_solid->contain_solid contain_liquid Place in a Labeled, Sealed, and Secondary Contained Vessel segregate_liquid->contain_liquid dispose Dispose Through Institutional Environmental Health and Safety (EHS) contain_solid->dispose contain_liquid->dispose

Caption: Logical flow for the proper disposal of waste containing this compound.

Disposal Protocol:

  • Waste Characterization: this compound waste should be treated as hazardous chemical waste.

  • Segregation:

    • Solid Waste: Unused or contaminated solid material (e.g., weighing paper, contaminated gloves) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[4]

  • Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and a "Hazardous Waste" label.[4] Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.